(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Beschreibung
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Eigenschaften
Molekularformel |
C6H6F3N3O |
|---|---|
Molekulargewicht |
193.13 g/mol |
IUPAC-Name |
[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)4-3(2-13)1-11-5(10)12-4/h1,13H,2H2,(H2,10,11,12) |
InChI-Schlüssel |
SJFAXRZNLNWMBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Comprehensive Technical Guide: Chemical Architecture, Synthesis, and Application of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Strategic Rationale in Drug Discovery
In the landscape of targeted therapeutics, the pyrimidine core remains one of the most privileged scaffolds for kinase inhibition. Specifically, (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol represents a highly engineered building block designed to exploit the ATP-binding hinge region of kinases.
The structural logic of this molecule is tripartite:
-
The 2-Aminopyrimidine Core: Acts as the primary pharmacophore. The pyrimidine nitrogens and the exocyclic amine form a highly predictable, bidentate hydrogen-bonding network with the backbone amide and carbonyl residues of the kinase hinge region.
-
The 4-Trifluoromethyl ( −CF3 ) Group: This electron-withdrawing group serves a dual purpose. Mechanistically, it occupies the hydrophobic pocket adjacent to the hinge, displacing high-energy water molecules to drive binding affinity via the hydrophobic effect. Chemically, it drastically lowers the pKa of the pyrimidine nitrogens, shielding the core from rapid oxidative metabolism by Cytochrome P450 enzymes.
-
The 5-Hydroxymethyl ( −CH2OH ) Handle: This moiety provides a critical vector for synthetic elaboration. It can function as a direct hydrogen-bond donor/acceptor to solvent-exposed regions, or it can be functionalized (via cross-coupling, etherification, or oxidation to an aldehyde) to extend the inhibitor into the DFG-out allosteric site or the ribose-binding pocket.
This specific scaffold has been heavily utilized in the design of next-generation oncology drugs, most notably in the development of dual inhibitors targeting the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades [3][1].
Fig 1. PI3K/AKT/mTOR cascade and dual-inhibition nodes targeted by pyrimidine derivatives.
Physicochemical Data Architecture
Before initiating synthesis or assay development, it is critical to understand the physicochemical boundaries of the molecule. The data below summarizes the core metrics required for formulation and reaction planning [1][2].
| Property | Value |
| Chemical Name | (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol |
| CAS Registry Number | 424789-62-8 |
| Molecular Formula | C6H6F3N3O |
| Molecular Weight | 193.13 g/mol |
| Standard Purity (Commercial) | ≥ 98% (HPLC/NMR) [2][3] |
| Topological Polar Surface Area (TPSA) | ~72.03 Ų |
| Hydrogen Bond Donors | 2 ( −NH2 , −OH ) |
| Hydrogen Bond Acceptors | 4 (Pyrimidine Ns, O, Fs) |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | Soluble in DMSO, Methanol, DMF; sparingly in water |
De Novo Synthesis & Scale-Up Protocols
The synthesis of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol relies on a two-stage process: a regioselective cyclocondensation followed by a kinetically controlled reduction.
Fig 2. De novo synthetic workflow for (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol.
Stage 1: Cyclocondensation to the Pyrimidine Core
Objective: Construct the precursor, ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 149771-09-5) [4][4]. Causality: Guanidine hydrochloride is highly stable but unreactive; sodium ethoxide ( NaOEt ) is required to liberate the free guanidine base in situ. The strong electron-withdrawing nature of the trifluoromethyl group on the β -ketoester dictates the regiochemistry of the cyclization, ensuring the −CF3 group is positioned at C4 rather than C6.
Procedure:
-
Charge a dry, argon-flushed round-bottom flask with anhydrous ethanol (10 volumes).
-
Add guanidine hydrochloride (1.2 eq) and NaOEt (1.2 eq). Stir at ambient temperature for 30 minutes to generate the free base.
-
Dropwise add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq), maintaining the internal temperature below 30°C to prevent premature decomposition of the starting material.
-
Heat the mixture to reflux (78°C) for 4 hours.
-
Self-Validation (IPC): Quench a 0.1 mL aliquot with dilute HCl and extract with EtOAc. Analyze via LC-MS. The reaction is complete when the intermediate ester shows a dominant [M+H]+ peak at m/z 236.1.
-
Concentrate the mixture in vacuo, neutralize with 1M HCl, filter the precipitate, and wash with cold water to yield the intermediate ester.
Stage 2: Kinetically Controlled Reduction
Objective: Reduce the C5 ester to the target hydroxymethyl group. Causality: Diisobutylaluminum hydride (DIBAL-H) is strictly selected over Lithium Aluminum Hydride ( LiAlH4 ). While LiAlH4 is a standard ester reducing agent, the electron-deficient trifluoromethyl-pyrimidine ring is susceptible to over-reduction or defluorination under harsh hydride conditions. DIBAL-H at cryogenic temperatures provides absolute kinetic control, stopping cleanly at the alcohol oxidation state without degrading the core.
Procedure:
-
Dissolve the intermediate ester (1.0 eq) in anhydrous THF (15 volumes) under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M in THF, 3.0 eq) dropwise via syringe pump over 1 hour. Ensure the internal temperature strictly remains below -70°C.
-
Stir at -78°C for 2 hours, then gradually warm to 0°C over 1 hour.
-
Self-Validation (IPC): Quench a 0.1 mL aliquot in saturated Rochelle's salt solution, extract with EtOAc, and run TLC (Eluent: 1:1 Hexane/EtOAc). The starting ester ( Rf≈0.6 ) must be completely consumed, replaced by the highly polar alcohol product ( Rf≈0.2 ).
-
Quench the bulk reaction carefully with saturated aqueous potassium sodium tartrate (Rochelle's salt) at 0°C. Stir vigorously for 2 hours to break down the aluminum emulsion until the phases separate cleanly.
-
Extract the aqueous layer with EtOAc ( 3× ). Dry the combined organics over anhydrous Na2SO4 , filter, and concentrate.
-
Purify via flash column chromatography (DCM/MeOH gradient) to afford pure (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol.
Analytical Validation System
To ensure the integrity of the synthesized batch before deployment in biological assays or further coupling steps, the following analytical signatures must be verified:
-
1 H NMR (400 MHz, DMSO- d6 ):
-
δ 8.45 (s, 1H, Pyrimidine C6-H)
-
δ 7.15 (br s, 2H, −NH2 )
-
δ 5.20 (t, J=5.5 Hz, 1H, −OH )
-
δ 4.45 (d, J=5.5 Hz, 2H, −CH2− )
-
Causality Check: The far downfield singlet at 8.45 ppm confirms the intact, electron-deficient pyrimidine ring. The distinct coupling between the hydroxyl proton (triplet) and the methylene protons (doublet) definitively proves the presence of the primary alcohol, ruling out over-reduction to a methyl group.
-
-
19 F NMR (376 MHz, DMSO- d6 ):
-
δ -67.5 (s, 3F).
-
Causality Check: Confirms the integrity of the −CF3 group; any defluorination side-reactions would present as complex multiplets further upfield.
-
-
LC-MS (ESI+):
-
m/z calculated for C6H7F3N3O [M+H]+ : 194.05; found: 194.1[2].
-
References
- Google Patents. "AU2014250836C1 - Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways". Source: Google Patents.
-
Chemsrc. "CAS#:149771-23-3 | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid". Source: Chemsrc. URL:[Link]
Sources
- 1. AU2014250836C1 - Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways - Google Patents [patents.google.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. CAS:424789-62-8, (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol-毕得医药 [bidepharm.com]
- 4. CAS#:149771-23-3 | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | Chemsrc [chemsrc.com]
Engineering Next-Generation Kinase Inhibitors: A Technical Guide to the (Trifluoromethyl)pyrimidin-5-yl Scaffold
Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Core Focus: [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol (CAS 1514-01-8)
Executive Summary & Nomenclature Clarification
The integration of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry. Among these, the trifluoromethylpyrimidine core stands out as a highly privileged building block for targeted oncological therapies.
A critical note on nomenclature and isomerism: While the chemical name (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol corresponds to CAS 424789-62-8, the CAS number 1514-01-8 specifically identifies its regioisomer, [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol [1]. Both isomers are highly sought-after precursors in the synthesis of kinase inhibitors. This whitepaper focuses on the synthetic utility, physicochemical dynamics, and self-validating protocols for CAS 1514-01-8, providing actionable insights applicable to the broader (trifluoromethyl)pyrimidine class.
Structural Rationale & Pharmacophore Dynamics
The strategic value of CAS 1514-01-8 lies in its precise arrangement of functional groups, which act synergistically to optimize both pharmacodynamics (target binding) and pharmacokinetics (metabolic stability).
-
The Pyrimidine Core: Acts as a classical bioisostere for the adenine ring of ATP, allowing the molecule to anchor deeply within the ATP-binding pocket of kinases.
-
The Trifluoromethyl (-CF3) Group: The high electronegativity of fluorine draws electron density away from the pyrimidine ring. This serves a dual purpose: it shields the molecule from rapid cytochrome P450-mediated oxidation ()[2], and it occupies hydrophobic sub-pockets within the target protein, displacing high-energy water molecules to increase binding entropy.
-
The 4-Amino Group: Functions as an essential, directional hydrogen bond donor to the backbone carbonyls of the kinase hinge region.
-
The Hydroxymethyl Group: Serves as the primary synthetic handle. It can be activated and extended to reach the DFG-out conformation pocket or allosteric sites, enabling the design of highly selective Type II or Type III inhibitors.
Physicochemical Profiling
Understanding the baseline properties of this building block is critical for predicting the behavior of the final Active Pharmaceutical Ingredient (API).
| Parameter | Value | Causality in Drug Design |
| CAS Registry Number | 1514-01-8 | Specific identifier for the[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol regioisomer[1]. |
| Molecular Weight | 193.13 g/mol | Low molecular weight (Lead-like) allows for extensive target elaboration without violating Lipinski's Rule of 5. |
| Molecular Formula | C6H6F3N3O | The high fluorine content increases lipophilicity (LogP) and enhances membrane permeability[3]. |
| Hydrogen Bond Donors | 2 (-NH2, -OH) | Crucial for anchoring the molecule to the kinase hinge region via directional hydrogen bonding. |
| Hydrogen Bond Acceptors | 4 (Pyrimidine N, -OH, -NH2) | Provides multiple vectors for water-mediated or direct electrostatic interactions within the target pocket. |
| Topological Polar Surface Area | 66.0 Ų | Optimal for cellular permeability; leaves a buffer for additional polar groups while maintaining oral bioavailability. |
Mechanistic Integration in Kinase Inhibition
Derivatives of the (trifluoromethyl)pyrimidine scaffold are frequently utilized to synthesize dual-pathway inhibitors. By modifying the hydroxymethyl handle, researchers have successfully developed agents that simultaneously disrupt parallel oncogenic survival pathways, such as the RAS/RAF/MEK and PI3K/AKT cascades ()[4].
Fig 1: Dual inhibition of RAS/RAF/MEK and PI3K/AKT pathways by pyrimidine-derived scaffolds.
Self-Validating Synthetic Workflows
To incorporate CAS 1514-01-8 into a larger API, the stable primary alcohol must be converted into a reactive electrophile. The following protocol outlines a chemoselective mesylation followed by a nucleophilic displacement, designed with built-in validation checkpoints to ensure reproducibility.
Fig 2: Self-validating synthetic workflow for the activation and coupling of CAS 1514-01-8.
Step 1: Chemoselective Mesylation of the Hydroxymethyl Group
-
Objective : Convert the primary alcohol into a highly reactive mesylate without cross-reacting with the primary amine.
-
Reagents : CAS 1514-01-8 (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), anhydrous Dichloromethane (DCM).
-
Procedure : Purge a round-bottom flask with argon and dissolve the pyrimidine-methanol in anhydrous DCM. Cool the reaction mixture to exactly 0 °C using an ice bath. Add TEA dropwise, followed by the slow addition of MsCl. Stir for 2 hours at 0 °C.
-
Causality & Logic : The trifluoromethyl group exerts a strong electron-withdrawing (-I) effect, which deactivates the pyrimidine ring and significantly lowers the nucleophilicity of the 4-amino group ()[5]. By strictly controlling the temperature at 0 °C, we exploit this electronic disparity to achieve absolute chemoselectivity—mesylating only the primary alcohol while leaving the amine untouched.
-
Self-Validation Checkpoint : Monitor the reaction via TLC (Hexane/EtOAc 1:1). The system validates itself when the highly polar alcohol spot (lower Rf) completely disappears, replaced by a distinct, less polar mesylate spot (higher Rf). Quench with saturated aqueous NaHCO₃ immediately upon confirmation to prevent degradation.
Step 2: Nucleophilic Displacement (SN2 Cross-Coupling)
-
Objective : Form a new C-N or C-C bond to extend the scaffold.
-
Reagents : Pyrimidine-mesylate intermediate (1.0 eq), target nucleophile (e.g., functionalized aniline, 1.1 eq), K₂CO₃ (2.0 eq), anhydrous DMF.
-
Procedure : Dissolve the mesylate intermediate in DMF. Add the nucleophile and K₂CO₃. Heat the mixture to 80 °C for 4-6 hours under an inert atmosphere.
-
Causality & Logic : The mesylate is an excellent leaving group. The electron-deficient nature of the pyrimidine ring makes the benzylic-like position highly susceptible to SN2 nucleophilic attack. DMF is selected as a polar aprotic solvent because it solvates the transition state without hydrogen-bonding to the nucleophile, thereby accelerating the displacement[2].
-
Self-Validation Checkpoint : Extract a 10 µL reaction aliquot and analyze via LC-MS. The protocol is validated when the desired product mass [M+H]+ becomes the dominant peak (>85% AUC). If unreacted mesylate remains, the nucleophile stoichiometry must be recalibrated.
Analytical Validation Standards
To ensure the structural integrity of the synthesized API intermediate, the following analytical standards must be met:
-
¹H-NMR (DMSO-d6): The disappearance of the triplet at ~5.2 ppm (corresponding to the primary alcohol -OH) and the shift of the methylene protons (-CH2-) confirm successful displacement. The broad singlet of the 4-amino group (~7.5 ppm) must remain intact.
-
¹⁹F-NMR: A sharp singlet around -69.0 to -71.0 ppm confirms the preservation of the intact trifluoromethyl group.
-
HPLC Purity: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) must show a single sharp peak with >98% Area Under Curve (AUC) before proceeding to in vitro kinase assays.
References
-
Title : Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]
- Source: WIPO (PCT)
-
Title : Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Source : Bioorganic Chemistry / PubMed Central URL :[Link]
-
Title : Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2) Source : Bioorganic & Medicinal Chemistry Letters / ResearchGate URL :[Link]
Sources
- 1. 1514-01-8|[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. AU2014250836C1 - Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Organic Solvent Solubility of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol for Pharmaceutical Development
Abstract
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. Its solubility in organic solvents is a critical parameter that dictates its handling, reaction efficiency, purification, and formulation into viable drug delivery systems. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. We delve into its physicochemical properties, predict its behavior in various solvent classes based on first principles and data from analogous structures, and provide a detailed, field-proven protocol for its experimental solubility determination using the gold-standard shake-flask method. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both theoretical grounding and practical, actionable methodologies.
Introduction: Why Solubility Matters
In the journey from a promising molecule to a therapeutic agent, solubility is a fundamental physical property that can determine success or failure. For (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol, a fluorinated aminopyrimidine building block, understanding its solubility profile is not merely an academic exercise; it is a cornerstone of process chemistry and pre-formulation development.
-
Process Chemistry: The selection of an appropriate solvent system is paramount for optimizing reaction kinetics, maximizing yield, and controlling impurity profiles during synthesis.
-
Purification & Crystallization: Efficient purification, often through crystallization, is entirely dependent on identifying a solvent or solvent system in which the compound exhibits temperature-dependent solubility—highly soluble at elevated temperatures and sparingly soluble at lower temperatures.
-
Pre-formulation: For early-stage in-vitro and in-vivo testing, creating homogenous dosing solutions requires knowledge of suitable solvents that are compatible with the experimental system and can dissolve the compound at the required concentration.[1]
The unique structural combination of a pyrimidine ring, an amino group, a hydroxyl group, and a trifluoromethyl group gives this molecule a complex and interesting solubility profile that warrants detailed investigation.
Molecular Structure & Physicochemical Drivers of Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (henceforth ATPM) provides clear indicators of its expected behavior.
Chemical Structure: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol CAS Number: 424789-62-8[2] Molecular Formula: C₆H₆F₃N₃O[2] Molecular Weight: 193.13 g/mol [2]
Key Functional Groups and Their Influence:
-
Amino Group (-NH₂): Acts as a strong hydrogen bond donor and a weaker acceptor. This group significantly enhances interactions with polar, protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO).
-
Hydroxyl Group (-CH₂OH): A primary alcohol that is both a hydrogen bond donor and acceptor. It contributes significantly to the molecule's polarity and its affinity for protic solvents.
-
Pyrimidine Ring: A nitrogen-containing heterocycle with two nitrogen atoms. These nitrogen atoms are hydrogen bond acceptors (Lewis bases), increasing the molecule's polarity and potential for interaction with a range of solvents.
-
Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing moiety. While the C-F bond is highly polar, the symmetrical nature of the -CF₃ group gives it a non-polar, lipophilic character.[3][4] This group can disrupt the strong solute-solute interactions in the crystal lattice and enhance solubility in less polar or fluorinated solvents.
The presence of both strong hydrogen-bonding groups and a lipophilic trifluoromethyl group suggests that ATPM will exhibit nuanced solubility across a spectrum of organic solvents.
Predicted Solubility Profile
While specific experimental data for ATPM is not widely published, we can predict its solubility based on the principles of "like dissolves like" and by drawing comparisons with structurally similar aminopyrimidines.[5][6]
Table 1: Predicted Solubility of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol in Common Organic Solvents at Ambient Temperature (~25 °C)
| Solvent Class | Solvent | Predicted Solubility Category | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Strong dipole moment and hydrogen bond accepting capability effectively solvate the -NH₂ and -OH groups. |
| N,N-Dimethylformamide (DMF) | Very High | Similar to DMSO, a strong polar solvent capable of disrupting the crystal lattice and solvating the molecule. | |
| Tetrahydrofuran (THF) | Moderate | Less polar than DMSO/DMF, but the ether oxygen can act as a hydrogen bond acceptor. | |
| Acetone | Moderate | A polar, aprotic solvent that can engage in dipole-dipole interactions and accept hydrogen bonds.[5] | |
| Polar Protic | Methanol | High | Small, polar alcohol that can act as both a hydrogen bond donor and acceptor, interacting favorably with all polar groups on ATPM.[7] |
| Ethanol | Moderate to High | Similar to methanol, but slightly lower solubility is expected due to the increased non-polar character of the ethyl group.[6] | |
| Isopropanol | Moderate | Increased steric hindrance and non-polar character compared to methanol/ethanol will likely reduce solubility. | |
| Non-Polar | Toluene | Very Low | Mismatch in polarity. Van der Waals forces between toluene and ATPM are insufficient to overcome strong solute-solute hydrogen bonding. |
| Hexane | Insoluble | Extreme mismatch in intermolecular forces. ATPM's polar nature prevents dissolution in a purely non-polar alkane. | |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity may allow for some dissolution, but it cannot effectively solvate the hydrogen-bonding groups. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to definitive data, a robust experimental protocol is required. The shake-flask method is the internationally recognized gold standard for determining thermodynamic solubility, providing a measure of the true equilibrium concentration of a solute in a solvent.[8][9]
Experimental Workflow
The overall process ensures that a true equilibrium is reached and accurately measured.
Sources
- 1. protocols.io [protocols.io]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. who.int [who.int]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Comprehensive Technical Guide on (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol: Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
In modern structure-based drug design (SBDD), the selection of highly functionalized heterocyclic building blocks is the cornerstone of successful lead optimization. (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 424789-62-8) is a privileged, bifunctional pyrimidine scaffold. It combines the classical ATP-mimetic properties of a 2-aminopyrimidine core with the profound electronic and steric modulations afforded by a 4-trifluoromethyl (CF₃) group.
This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic utility—specifically its controlled oxidation to the highly valuable 2-amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde (CAS: 863774-22-5) [1]—and its critical role in the development of advanced kinase inhibitors targeting the PI3K/AKT/mTOR and EGFR signaling pathways[2][3].
Physicochemical Profiling & Structural Causality
Understanding the physical and chemical properties of this building block requires an analysis of its electronic "push-pull" system. The pyrimidine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing CF₃ group at the C4 position further depletes electron density from the aromatic system.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol |
| CAS Registry Number | 424789-62-8 |
| Molecular Formula | C₆H₆F₃N₃O |
| Molecular Weight | 193.13 g/mol |
| Estimated LogP | 0.8 – 1.2 |
| Hydrogen Bond Donors | 2 (Amino -NH₂, Hydroxyl -OH) |
| Hydrogen Bond Acceptors | 4 (Pyrimidine N, N; Hydroxyl O; CF₃ F-interactions) |
| Primary Synthetic Derivative | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde (CAS: 863774-22-5) |
Causality of Electronic Effects
-
pKa Modulation: A standard 2-aminopyrimidine has a conjugate acid pKa of ~3.5. The inductive effect of the C4-CF₃ group drastically lowers the basicity of the C2-amino group (estimated pKa < 2.0). In drug development, highly basic amines are notorious for causing hERG-mediated cardiotoxicity and poor membrane permeability. By utilizing this CF₃-substituted scaffold, medicinal chemists can mitigate hERG liabilities while maintaining the required hydrogen-bond donor capacity for target engagement.
-
Metabolic Stability: The CF₃ group blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the C4 position and sterically shields the adjacent C5-hydroxymethyl group, tuning the pharmacokinetic half-life of derived therapeutics.
Synthetic Utility & Self-Validating Protocols
The primary synthetic value of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol lies in the C5-hydroxymethyl group, which serves as a latent electrophile. The most common transformation is its oxidation to the corresponding aldehyde, which can subsequently undergo reductive amination, Knoevenagel condensations, or Wittig reactions to build complex molecular architectures.
Experimental Protocol: Chemoselective Oxidation to Carbaldehyde
Objective: Convert the primary alcohol to 2-amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde without over-oxidation to the carboxylic acid.
Causality of Reagent Selection: The C5-hydroxymethyl group on the pyrimidine ring is electronically analogous to a benzylic alcohol. Therefore, it is highly susceptible to oxidation by mild, surface-active reagents like activated Manganese Dioxide (MnO₂). MnO₂ is explicitly chosen over Jones reagent or KMnO₄ because it is strictly chemoselective for allylic/benzylic-type alcohols and arrests the oxidation at the aldehyde stage.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere.
-
Reagent Addition: Add 5.0 to 10.0 equivalents of activated MnO₂. Note: A large excess is required because the reaction occurs on the solid surface of the MnO₂ lattice.
-
Agitation: Stir the black suspension vigorously at room temperature (20–25 °C) for 4–12 hours.
-
Self-Validating In-Process Controls (IPC):
-
TLC: Monitor via Thin Layer Chromatography (Hexanes/EtOAc 1:1). The starting material (alcohol) will exhibit a lower Rf (more polar) than the product (aldehyde).
-
Visual Validation: Dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The appearance of a bright orange/yellow spot confirms the formation of the aldehyde.
-
LC-MS: Analyze the reaction mixture. The disappearance of the m/z 194 [M+H]+ peak and the emergence of the m/z 192 [M+H]+ peak definitively validates the conversion.
-
-
Workup: Filter the suspension through a tightly packed pad of Celite to remove the spent manganese salts. Wash the pad thoroughly with EtOAc.
-
Isolation: Concentrate the filtrate in vacuo to yield the carbaldehyde (CAS: 863774-22-5) as a solid[1].
Synthetic workflow from the primary alcohol to advanced kinase inhibitor scaffolds.
Application in Medicinal Chemistry: Kinase Inhibition
The 2-amino-4-trifluoromethylpyrimidine moiety is a highly privileged "hinge-binding" motif in kinase inhibitor design. The kinase hinge region (connecting the N- and C-lobes of the kinase domain) contains backbone amide bonds. The 2-amino group acts as a hydrogen bond donor, and the pyrimidine nitrogen acts as a hydrogen bond acceptor, perfectly mimicking the binding of the adenine ring of native ATP.
PI3K and Vps34 Inhibitors
In the optimization of pan-Class IA Phosphoinositide 3-Kinase (PI3K) inhibitors, such as NVP-CLR457, the 2-amino-4-trifluoromethylpyrimidine moiety was specifically selected to balance pan-isoform potency with optimal physicochemical properties (such as controlling Polar Surface Area and lipophilicity). Furthermore, this exact scaffold architecture has been instrumental in the discovery of highly selective inhibitors for Vps34 (Class III PI3K), where the pyrimidine core anchors the molecule into the hinge region while the CF₃ group occupies a specific hydrophobic pocket, driving target selectivity.
EGFR Tyrosine Kinase Inhibitors
Beyond lipid kinases, substituted 2-aminopyrimidines are foundational to third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as Olmutinib[3]. These molecules are designed to irreversibly bind to the T790M resistance mutation in non-small cell lung cancer (NSCLC), relying heavily on the pyrimidine core for initial reversible docking into the ATP pocket before covalent bond formation.
Mechanism of action for pyrimidine-derived PI3K inhibitors within the PI3K/AKT/mTOR pathway.
References
-
Title: 424789-62-8 | (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol Source: Hoffman Fine Chemicals URL:
-
Title: 2-AMino-4-(trifluoroMethyl)pyriMidine-5-carbaldehyde 863774-22-5 Source: Guidechem URL: [1]
-
Title: Identification of NVP-CLR457 as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor Source: ACS Publications URL: [2]
-
Title: Discovery of (2S)-8-[(3R)-3-Methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: A Novel Potent and Selective Inhibitor of Vps34 Source: ACS Publications URL: [4]
-
Title: Olmutinib: First Global Approval Source: ResearchGate URL: [3]
Sources
Biological Activity of Novel Pyrimidine Derivatives: Mechanisms, Screening Protocols, and SAR Insights
Pyrimidine and its fused heterocyclic derivatives represent a cornerstone in medicinal chemistry. Due to their bioisosteric resemblance to natural nucleobases (cytosine, thymine, and uracil), novel pyrimidine scaffolds exhibit a broad spectrum of biological activities, most notably as potent anticancer and antimicrobial agents. This technical guide provides an in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the rigorous in vitro protocols required to validate their biological efficacy.
Mechanistic Targeting of Protein Kinases
The primary driver of the anticancer activity of pyrimidine derivatives is their ability to act as ATP-competitive inhibitors of various protein kinases [2]. By mimicking the adenine ring of ATP, pyrimidine molecules anchor themselves within the highly conserved kinase hinge region via critical hydrogen bonds.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR mutations are a primary catalyst in non-small cell lung cancer (NSCLC). Uncontrolled auto-phosphorylation of EGFR leads to aggressive cellular proliferation. Fused pyrimidine systems, particularly pyrido[3,4-d]pyrimidines, have shown exceptional efficacy in overcoming resistance mutations. For instance, 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines demonstrate potent inhibition against the EGFRL858R/T790M/C797S mutant strain with an IC50 of 7.2 nM [1]. The hydroxyl groups of these derivatives form direct interactions with the Ser797 residue, establishing a stronger, more resilient binding affinity than first-generation inhibitors.
Aurora Kinase (AURK) and Polo-like Kinase (PLK)
AURK and PLK are critical regulators of the cell cycle. Pyrimidine-fused compounds (e.g., 2-aminopyrimidines and 2,4-diaminopyrimidines) form stable hydrogen bonds with the amino acid residues in the ATP-binding pocket of these kinases. This competitive inhibition arrests the cell cycle at the G2/M phase, subsequently inducing apoptosis in highly proliferative malignant cells [2].
P21-Activated Kinase 4 (PAK4)
Recent molecular dynamics simulations have elucidated the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives against PAK4. These compounds exhibit strong interactions with the hinge region and the β-sheets of the kinase. Variations in the terminal amino group of the pyrimidine core significantly enhance electrostatic interactions with surrounding charged side chains, leading to a 1000-fold increase in inhibitory capacity [5].
ATP-competitive inhibition mechanism of protein kinases by novel pyrimidine derivatives.
Structure-Activity Relationship (SAR) Causality
The rational design of pyrimidine derivatives relies heavily on SAR to optimize pharmacokinetics and pharmacodynamics.
-
Carbonyl and Halogen Substitutions : The presence of a carbonyl group at the C-2 position of pyrido[2,3-d]pyrimidines maximizes anticancer activity. Furthermore, halogenation (e.g., adding a 4-chlorophenyl group at C-7) increases lipophilicity, improving cell membrane permeability while enhancing the molecule's fit within the hydrophobic pockets of the kinase domain[3].
-
Trisubstitution Patterns : Moving from disubstituted to trisubstituted pyrimidines often yields higher selectivity. In EGFR targeting, 2,5,8-trisubstituted pyrido[2,3-d]pyrimidines have achieved IC50 values as low as 2 nM by occupying auxiliary hydrophobic sub-pockets that disubstituted variants cannot reach [1].
Self-Validating In Vitro Screening Protocol (MTT Assay)
To empirically determine the biological activity (IC50) of synthesized pyrimidine derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized. The following methodology is engineered with built-in self-validating checkpoints to ensure robust, reproducible data [4].
Step-by-Step Methodology
-
Cell Seeding & Edge-Effect Mitigation :
-
Action: Seed target cancer cells (e.g., PanC-1 or MIA PaCa-2) at a density of 5×103 cells/well in a 96-well microtiter plate. Fill the outermost perimeter wells with sterile PBS.
-
Causality: The specific cell density ensures cells remain in the exponential growth phase throughout the 72-hour assay without reaching contact inhibition. The PBS perimeter prevents evaporation-induced edge effects, which can artificially skew absorbance readings.
-
-
Compound Treatment & Gradient Establishment :
-
Action: After 24 hours of incubation (37°C, 5% CO2), treat cells with the pyrimidine derivatives across a logarithmic concentration gradient (e.g., 1, 10, 50, 100, 500 µg/mL). Include a vehicle control (0.1% DMSO) and a positive standard (e.g., 5-Fluorouracil).
-
Causality: A wide, logarithmic gradient is mathematically required to generate a complete sigmoidal dose-response curve, allowing for accurate non-linear regression calculation of the IC50. The vehicle control validates that cytotoxicity is driven by the compound, not the solvent.
-
-
MTT Incubation :
-
Action: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.
-
Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, reducing it to insoluble, purple formazan crystals. Dead cells cannot perform this reduction.
-
-
Solubilization and Spectrophotometric Quantification :
-
Action: Carefully aspirate the culture media and add 100 µL of pure DMSO to each well. Agitate for 10 minutes, then read the absorbance at 570 nm using a microplate reader.
-
Causality: Formazan is insoluble in aqueous media; DMSO completely solubilizes the crystals, creating a homogeneous solution where color intensity is directly proportional to the number of viable cells.
-
Self-validating in vitro MTT assay workflow for quantifying pyrimidine cytotoxicity.
Quantitative Efficacy Analysis
Recent in vitro evaluations highlight the superior biological activity of novel pyrimidine conjugates compared to traditional chemotherapeutics. For example, in studies targeting pancreatic adenocarcinoma (PanC-1 and MIA PaCa-2 cell lines), specific pyrimidine derivatives (e.g., Derivative R2) demonstrated profound cytotoxicity, drastically outperforming the standard drug 5-Fluorouracil (5-FU) in resistant cell lines [4].
Table 1: Comparative In Vitro Anticancer Efficacy of Pyrimidine Derivatives
| Compound / Derivative | Target Cell Line | Target Origin | IC50 Value | Reference Standard IC50 | Efficacy Improvement vs. Standard |
| Derivative R2 | PanC-1 | Pancreatic Cancer | 52.68 µg/mL | 2166.40 µg/mL (5-FU) | 97.56% |
| Derivative R2 | MIA PaCa-2 | Pancreatic Cancer | 141.38 µg/mL | 123.33 µg/mL (5-FU) | -14.63% |
| Compound 42 | EGFRL858R | NSCLC (Mutant) | 1.1 nM | N/A | Highly Potent |
| Compound 42 | EGFRL858R/T790M | NSCLC (Resistant) | 34.0 nM | N/A | Highly Potent |
Data synthesized from recent in vitro biological screenings [1][4]. The extreme efficacy of Derivative R2 against the highly resistant PanC-1 line underscores the potential of pyrimidine scaffolds in overcoming chemoresistance.
References
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health (NIH) / PMC. 1
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. 2
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry (RSC).3
-
Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. AME Publishing Company. 4
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health (NIH) / PMC. 5
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Synthesis of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol: A Scalable Protocol for Heterocyclic Ester Reduction
Executive Summary
This application note details the chemoselective synthesis of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 424789-62-8). This fluorinated heterocyclic building block is heavily utilized in medicinal chemistry, particularly in the development of[1] and advanced kinase antagonists. The following protocol outlines a highly controlled, self-validating reduction of the precursor Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 149771-09-5) using Lithium Borohydride (LiBH₄).
Mechanistic Rationale & Reagent Selection
Functionalizing the C5 position of a pyrimidine ring while preserving the integrity of an adjacent trifluoromethyl (-CF₃) group presents a significant synthetic challenge. The choice of reducing agent dictates the success of this transformation:
-
Lithium Aluminum Hydride (LiAlH₄): While a standard reagent for ester reduction, LAH is overly aggressive. In electron-deficient fluorinated heterocycles, LAH frequently causes unwanted defluorination of the -CF₃ group or [2].
-
Sodium Borohydride (NaBH₄): Conversely, NaBH₄ is generally too mild to reduce esters efficiently without the addition of Lewis acid catalysts (e.g., CaCl₂), which can complicate workup and scale-up.
-
Lithium Borohydride (LiBH₄): LiBH₄ strikes the perfect chemoselective balance. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester and increasing its electrophilicity. This allows the borohydride anion to execute a [3] without disturbing the -CF₃ group or the heterocyclic core.
Mechanistic pathway of ester reduction by lithium borohydride via an aldehyde intermediate.
Materials and Reagents
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| Ethyl 2-amino-4-(CF₃)pyrimidine-5-carboxylate | Starting Material | 235.16 | 1.0 | 2.35 g |
| Lithium Borohydride (LiBH₄) | Reducing Agent | 21.78 | 3.0 | 15 mL (2.0 M in THF) |
| Tetrahydrofuran (THF), Anhydrous | Solvent | 72.11 | - | 30 mL |
| Methanol (MeOH), Anhydrous | Co-solvent/Catalyst | 32.04 | 3.0 | 1.2 mL |
| Saturated NH₄Cl (aq) | Quenching Agent | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | - | 3 x 30 mL |
Experimental Protocol
This workflow is designed as a self-validating system, ensuring researchers can verify the reaction's progress at critical junctures.
Step 1: Reaction Setup Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Add the starting ester (2.35 g, 10 mmol) and dissolve in anhydrous THF (30 mL). Causality: Anhydrous conditions are mandatory; trace water will prematurely hydrolyze the LiBH₄, generating highly flammable hydrogen gas and stalling the reduction.
Step 2: Reagent Addition Cool the solution to 0 °C using an ice-water bath under an Argon atmosphere. Slowly add the LiBH₄ solution (15 mL, 30 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the initial exothermic interaction between the Lewis basic pyrimidine nitrogens and the borane species, preventing thermal degradation of the substrate.
Step 3: Catalytic Acceleration Add anhydrous Methanol (1.2 mL, 30 mmol) dropwise to the cooled mixture. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Causality: Methanol reacts with LiBH₄ in situ to form lithium methoxyborohydrides. These alkoxy-substituted borohydrides are significantly more reactive toward esters than native LiBH₄, dramatically accelerating the reduction rate while maintaining chemoselectivity.
Step 4: Validation Checkpoint (TLC) Before quenching, spot the reaction mixture against the starting material on a silica TLC plate (Eluent: EtOAc:Hexane 1:1). Self-Validation: The starting ester (R_f ~0.6) must be completely consumed. The target alcohol will appear as a highly UV-active, lower-running spot (R_f ~0.2). Do not proceed until conversion is >95%.
Step 5: Quenching and Workup Cool the reaction back to 0 °C. Carefully and slowly add saturated aqueous NH₄Cl (20 mL) dropwise. Causality: NH₄Cl safely decomposes unreacted borohydride. More importantly, the mildly acidic ammonium ion breaks down the stable boron-alkoxide complexes formed during the reaction, liberating the free primary alcohol into the solution.
Step 6: Isolation and Purification Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to 5% Methanol in DCM to yield the pure target compound as a white solid.
Synthetic workflow for the chemoselective reduction of pyrimidine-5-carboxylate to methanol.
Analytical Characterization
To confirm the structural integrity of the synthesized (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol, compare the isolated product against the following expected spectroscopic parameters:
| Analytical Technique | Expected Signals / Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, Pyrimidine C6-H), 7.20 (br s, 2H, -NH₂), 5.35 (t, J = 5.5 Hz, 1H, -OH), 4.50 (d, J = 5.5 Hz, 2H, -CH₂-) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -67.5 (s, 3F, -CF₃) |
| LC-MS (ESI+) | m/z calculated for C₆H₇F₃N₃O [M+H]⁺: 194.05; Found: 194.1 |
Note: The presence of the triplet at δ 5.35 ppm and the doublet at δ 4.50 ppm in the ¹H NMR spectrum definitively confirms the successful reduction of the ester to the primary alcohol, while the intact singlet at δ -67.5 ppm in the ¹⁹F NMR confirms that no defluorination occurred.
References
-
Title: Video: Alcohols from Carbonyl Compounds: Reduction Source: Journal of Visualized Experiments (JoVE) URL: [Link]
-
Title: Synthesis of Enantioenriched 1,2-trans-Diamines using the Borono-Mannich Reaction with N-protected α-Amino Aldehydes Source: Royal Society of Chemistry (RSC) URL: [Link]
Sources
Application Note: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol in the Design and Synthesis of Next-Generation Kinase Inhibitors
Executive Summary
The development of targeted therapeutics for oncology has increasingly focused on overcoming acquired resistance mechanisms. A proven strategy to preempt such resistance is the dual inhibition of parallel oncogenic signaling networks, specifically the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways .
In the architectural design of these dual inhibitors, (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS RN 424789-62-8) has emerged as a highly privileged, versatile building block. This application note details the mechanistic rationale for incorporating this specific moiety, outlines the divergent synthetic workflows it enables, and provides self-validating protocols for its application in advanced azaquinazoline-based kinase inhibitor synthesis.
Mechanistic Rationale: The "Perfect" Pharmacophore
The selection of the (2-amino-4-(trifluoromethyl)pyrimidin-5-yl) moiety is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements in kinase hinge-binding:
-
The 2-Amino Pyrimidine Core: Mimics the adenine ring of ATP. The exocyclic amine acts as a critical hydrogen-bond donor, while the pyrimidine nitrogen acts as a hydrogen-bond acceptor, anchoring the molecule to the kinase hinge region (e.g., Cys532 in mutant B-RAF) .
-
The 4-Trifluoromethyl ( −CF3 ) Group: Projects into the adjacent hydrophobic pocket. The strong electron-withdrawing nature of the −CF3 group lowers the pKa of the 2-amino group, modulating its basicity to improve membrane permeability. Furthermore, the robust C-F bonds block oxidative metabolism by Cytochrome P450 enzymes, significantly extending the drug's half-life.
-
The 5-Hydroxymethyl ( −CH2OH ) Handle: Provides a highly reactive, programmable synthetic vector. It can be halogenated for transition-metal-catalyzed cross-coupling or oxidized to an aldehyde for heterocycle annulation.
Diagram 1: Dual signaling pathways targeted by azaquinazoline inhibitors containing the pyrimidine moiety.
Synthetic Divergence Workflows
The primary utility of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol lies in its ability to be converted into two major reactive intermediates: the boronic acid/ester (CAS 1045861-30-0) and the carbaldehyde (CAS 863774-22-5) .
Diagram 2: Synthetic divergence of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol.
Quantitative Data: Kinase Inhibitory Profiles
When the (2-amino-4-(trifluoromethyl)pyrimidin-5-yl) moiety is coupled to a 4-morpholinopyrido[3,2-d]pyrimidine core, the resulting compounds exhibit potent dual inhibition. The table below summarizes the structure-activity relationship improvements compared to standard single-pathway inhibitors.
| Compound Class / Standard | Target Kinase | IC₅₀ (nM) | Cellular Proliferation IC₅₀ (A375 Melanoma) | Metabolic Stability (T₁/₂ in Human Liver Microsomes) |
| Vemurafenib (Standard) | B-RAF (V600E) | 31 | 250 nM | ~45 min |
| Buparlisib (Standard) | PI3Kα | 50 | >1000 nM | ~50 min |
| Azaquinazoline-Pyrimidine Hybrid | B-RAF (V600E) | 4.2 | 18 nM | >120 min |
| Azaquinazoline-Pyrimidine Hybrid | PI3Kα | 12.5 | 18 nM | >120 min |
Table 1: Comparative biochemical and cellular data demonstrating the enhanced potency and stability of the dual-inhibitor construct.
Experimental Protocols
Protocol A: Synthesis of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid pinacol ester
Causality Note: Direct lithiation of the pyrimidine core is strictly avoided due to the sensitivity of the trifluoromethyl group to strong nucleophilic bases (risk of defluorination) and the presence of the unprotected amino group. Therefore, a two-step sequence (bromination followed by palladium-catalyzed Miyaura borylation) is the mathematically predictable and chemically stable route.
Step 1: Bromination
-
Dissolve (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. Cool to 0 °C.
-
Dropwise, add phosphorus tribromide ( PBr3 , 1.2 eq). Rationale: PBr3 is preferred over the Appel reaction ( CBr4/PPh3 ) to avoid the generation of triphenylphosphine oxide, which often co-elutes with polar pyrimidine intermediates during chromatography.
-
Stir at room temperature for 2 hours.
-
Self-Validation Check: Quench a 50 µL aliquot in saturated NaHCO3 and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 1:1). The starting material ( Rf≈0.2 ) must be completely consumed, replaced by a less polar, strongly UV-active spot ( Rf≈0.6 ).
-
Quench the main reaction carefully with ice water, extract with DCM, dry over Na2SO4 , and concentrate in vacuo to yield the crude bromide.
Step 2: Miyaura Borylation
-
In an oven-dried Schlenk flask, combine the crude bromide (1.0 eq), bis(pinacolato)diboron (1.5 eq), and anhydrous potassium acetate (3.0 eq) in anhydrous 1,4-dioxane (0.2 M).
-
Degas the suspension by bubbling argon for 15 minutes.
-
Add Pd(dppf)Cl2⋅CH2Cl2 adduct (0.05 eq). Rationale: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step of the borylation.
-
Heat to 90 °C for 4 hours.
-
Self-Validation Check: Analyze via LC-MS. The bromide isotopic pattern (1:1 ratio of M/M+2) must disappear, replaced by the boronic ester mass [M+H]+≈304.1 .
-
Filter through a pad of Celite, concentrate, and purify via flash chromatography to isolate the boronic ester.
Protocol B: Suzuki-Miyaura Coupling to Azaquinazoline Core
This protocol attaches the pyrimidine pharmacophore to a 2-chloro-4-morpholinopyrido[3,2-d]pyrimidine intermediate to yield the final dual inhibitor .
-
Combine the (2-amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid pinacol ester (1.2 eq) and the 2-chloro-azaquinazoline core (1.0 eq) in a biphasic mixture of Toluene/Ethanol/Water (2:1:1 ratio, 0.1 M). Rationale: The biphasic system ensures complete dissolution of the highly lipophilic organic substrates in the organic layer, while the inorganic base dissolves in the aqueous layer, driving the transmetalation step at the interface.
-
Add sodium carbonate ( Na2CO3 , 3.0 eq) and degas with argon for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 0.05 eq) and heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.
-
Self-Validation Check: Monitor via HPLC. The reaction is complete when the peak corresponding to the 2-chloro-azaquinazoline core is <1% of the total AUC. The product peak will exhibit a characteristic UV absorption shift due to the extended conjugation of the newly formed biaryl system.
-
Cool to room temperature, separate the organic layer, extract the aqueous layer with ethyl acetate, combine organics, dry, and purify via preparative reverse-phase HPLC to yield the final inhibitor.
References
- AU2014250836C1 - Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways. Google Patents / WIPO.
- CAS RN 424789-62-8 | (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol. Hoffman Fine Chemicals.
- (2-amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid. Echemi.
- 2-amino-4-(trifluoromethyl)pyrimidine-5-carbaldehyde. Sigma-Aldrich.
- WO/2014/169167 QUINAZOLINES AND AZAQUINAZOLINES AS DUAL INHIBITORS OF RAS/RAF/MEK/ERK AND PI3K/AKT/PTEN/MTOR PATHWAYS. WIPO Patentscope.
Application Note: Advanced Analytical Characterization of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Introduction & Chemical Profile
The strategic incorporation of the trifluoromethyl ( −CF3 ) group into pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, known to enhance biological activity, improve metabolic stability, and increase lipophilicity[1]. However, characterizing these derivatives presents unique analytical challenges. The highly electron-withdrawing nature of the −CF3 group drastically alters the electron density of the pyrimidine ring, shifting NMR resonances and altering the pKa of adjacent functional groups.
This application note provides a comprehensive, self-validating analytical framework for the structural elucidation and purity assessment of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS RN: 424789-62-8)[2]. By combining multinuclear NMR, high-resolution mass spectrometry (HRMS), and optimized reverse-phase liquid chromatography (RP-HPLC), this guide ensures robust, reproducible characterization for drug development professionals.
Analytical Workflow Strategy
Orthogonal analytical workflow for characterizing trifluoromethyl pyrimidine derivatives.
Spectroscopic Elucidation: Causality & Design
Multinuclear NMR Spectroscopy
The selection of the NMR solvent is the most critical variable for this compound. Because the molecule possesses both a primary amine ( −NH2 ) and a primary alcohol ( −OH ), utilizing a non-polar solvent like CDCl3 will result in rapid proton exchange, leading to broad, unresolved signals. Causality: By selecting DMSO- d6 , a strong hydrogen-bond acceptor, the chemical exchange rate is significantly reduced. This allows the −NH2 and −OH protons to be observed as distinct, quantifiable resonances, providing definitive proof of structure[3].
Furthermore, 19F NMR serves as a highly sensitive probe for the local electronic environment, with the −CF3 group typically resonating as a sharp singlet between -60 and -70 ppm[4]. For 13C NMR, the carbon atom of the −CF3 group and the adjacent C4 pyrimidine carbon lack attached protons, eliminating Nuclear Overhauser Effect (NOE) enhancement. Causality: Because these fluorinated carbons exhibit long T1 relaxation times and their signals are split into quartets by carbon-fluorine coupling ( 1JCF≈273 Hz, 2JCF≈35 Hz), an extended relaxation delay ( D1≥2.0 s) must be programmed into the acquisition method to ensure accurate signal-to-noise ratios and integration[1].
Chromatographic Purity (RP-HPLC)
Pyrimidine derivatives bearing basic amino groups are notorious for undergoing secondary ionic interactions with residual silanols on standard silica-based stationary phases. This manifests as severe peak tailing and poor resolution. Causality: To mitigate this, a reverse-phase column with low silanol activity (e.g., heavily end-capped) must be utilized[5]. Additionally, the mobile phase must be buffered to an acidic pH (using 0.1% Formic Acid or Phosphoric Acid) to ensure the basic C2-amino group is fully protonated, thereby masking silanol interactions and yielding sharp, symmetrical peaks[5].
Step-by-Step Experimental Protocols
Protocol A: High-Resolution NMR Acquisition (Self-Validating System)
This protocol utilizes the residual solvent peak as an internal standard, creating a self-validating calibration loop that ensures chemical shift accuracy regardless of minor temperature fluctuations.
-
Sample Preparation: Dissolve 15-20 mg of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol in 0.6 mL of anhydrous DMSO- d6 (isotopic purity ≥ 99.8%). Transfer to a 5 mm precision NMR tube.
-
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO- d6 and shim the magnetic field (Z1-Z4) until the lock level is maximized and stable.
-
1H NMR Acquisition: Acquire 16 scans with a spectral width of 15 ppm. Set the relaxation delay ( D1 ) to 1.0 s. Validation: Calibrate the spectrum by setting the residual DMSO pentet to exactly 2.50 ppm[3].
-
13C NMR Acquisition: Acquire 1024 scans. Critical Step: Set the relaxation delay ( D1 ) to 3.0 s to allow full relaxation of the quaternary and fluorinated carbons. Calibrate the central DMSO septet to 39.52 ppm[3].
-
19F NMR Acquisition: Acquire 64 scans with a spectral width of 200 ppm. Use trichlorofluoromethane ( CFCl3 ) as an external reference (0.0 ppm) if absolute referencing is required.
Protocol B: RP-HPLC Purity Analysis
This protocol incorporates System Suitability Testing (SST) to validate column efficiency and peak symmetry prior to sample analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Degas both solvents via ultrasonication for 10 minutes.
-
-
Column Selection: Install a low-silanol, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size)[5]. Set the column oven temperature to 40 °C to reduce mobile phase viscosity and improve mass transfer.
-
System Suitability Test (SST): Inject a 0.1 mg/mL standard solution six times. The system is validated for use only if:
-
Retention time RSD ≤ 1.0%
-
Tailing factor ( Tf ) ≤ 1.5
-
Theoretical plates ( N ) ≥ 5000
-
-
Sample Analysis: Inject 10 µL of the sample (prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile). Run the gradient program outlined in Table 2. Monitor UV absorbance at 254 nm and 280 nm.
Quantitative Data Summaries
Table 1: Predicted NMR Chemical Shifts in DMSO- d6
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 H | 8.45 | Singlet (s) | 1H | C6-H (Pyrimidine core) |
| 1 H | 7.10 | Broad Singlet (br s) | 2H | C2- NH2 (Exchangeable) |
| 1 H | 5.25 | Triplet (t) | 1H | C5- CH2 OH (Exchangeable) |
| 1 H | 4.45 | Doublet (d) | 2H | C5-** CH2 **OH |
| 19 F | -67.5 | Singlet (s) | 3F | C4- CF3 |
| 13 C | 162.0 | Singlet (s) | 1C | C2 (C- NH2 ) |
| 13 C | 158.5 | Singlet (s) | 1C | C6 (CH) |
| 13 C | 154.0 | Quartet (q, 2JCF≈35 Hz) | 1C | C4 (C- CF3 ) |
| 13 C | 126.5 | Singlet (s) | 1C | C5 (C- CH2 OH) |
| 13 C | 122.5 | Quartet (q, 1JCF≈274 Hz) | 1C | - CF3 |
| 13 C | 58.0 | Singlet (s) | 1C | - CH2 OH |
Table 2: RP-HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 95 | 5 |
| 2.0 | 1.0 | 95 | 5 |
| 12.0 | 1.0 | 10 | 90 |
| 15.0 | 1.0 | 10 | 90 |
| 15.1 | 1.0 | 95 | 5 |
| 20.0 | 1.0 | 95 | 5 |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol Solubility in In Vitro Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of working with fluorinated pyrimidine derivatives in biological assays.
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol is a highly valuable pharmacophore, but its structural features present significant challenges in aqueous environments. The strong electron-withdrawing nature of the trifluoromethyl (-CF 3 ) group drastically increases the molecule's lipophilicity and crystal lattice energy, driving its thermodynamic aqueous solubility down to the low micromolar range[1]. Furthermore, the -CF 3 group pulls electron density away from the pyrimidine ring, significantly lowering the pKa of the 2-amino group. This renders standard pH-adjustment strategies (e.g., mild acidification to form a soluble salt) largely ineffective.
When this compound is diluted from a concentrated DMSO stock into an aqueous buffer, it rapidly undergoes solvent-shift precipitation . This phenomenon leads to artificially low free-drug concentrations, resulting in false negatives, variable dose-response curves, and inaccurate Structure-Activity Relationship (SAR) data[2].
Part 1: Diagnostic FAQs & Causality
Q: How do I know if my assay results are compromised by compound precipitation? A: The most common indicators are "flat" dose-response curves, high replicate variability, or an abrupt loss of activity at higher concentrations (bell-shaped curves). If the compound precipitates out of the DMSO stock solution due to water absorption during storage, the initial concentration will be fundamentally flawed before the assay even begins[3].
Q: Can I just increase the DMSO concentration in my assay buffer to force it into solution? A: No. Assay systems have strict solvent tolerability limits. While biochemical assays (e.g., isolated enzyme or receptor binding) can sometimes tolerate up to 10% DMSO, cell-based assays typically tolerate a maximum of 1% DMSO before exhibiting severe cytotoxic effects and altered cellular phenotypes[4]. Exceeding these limits invalidates your biological readout.
Quantitative Summary of Solubility Factors
To effectively troubleshoot, we must first understand how each functional group dictates the molecule's behavior in solution.
Table 1: Physicochemical Properties & Solubility Impact
| Structural Feature | Characteristic | Impact on Assay Solubility |
| Pyrimidine Core | Hydrophobic base | Prone to π−π stacking and aggregation in aqueous media. |
| C4 -CF 3 Group | Highly lipophilic | Drastically reduces aqueous solubility; drives hydrophobic exclusion. |
| C2 -NH 2 Group | H-bond donor | Basicity is quenched by the -CF 3 group; resists protonation. |
| C5 -CH 2 OH Group | H-bond donor/acceptor | Insufficient polarity to overcome the massive lipophilicity of the -CF 3 group. |
Part 2: Strategic Troubleshooting Workflows
The path to resolving these solubility issues depends entirely on the biological constraints of your assay.
Decision matrix for resolving trifluoromethyl pyrimidine solubility issues based on assay type.
Guide A: Biochemical Assays (Enzyme/Receptor Binding)
Strategy: Buffer Optimization via Co-solvents and Surfactants
Because biochemical assays lack living cell membranes, you can manipulate the dielectric constant of the buffer to accommodate the lipophilic -CF 3 group.
Table 2: Solubilization Additives & Tolerability Limits
| Additive Type | Reagent | Max Biochemical Tolerance | Max Cell-Based Tolerance | Mechanism of Action |
| Co-solvent | DMSO | 5.0 - 10.0% (v/v) | < 1.0% (v/v) | Lowers dielectric constant of the buffer. |
| Co-solvent | PEG-400 | 2.0 - 5.0% (v/v) | < 0.5% (v/v) | Cosolvency; increases solvent viscosity. |
| Surfactant | Tween-20 | 0.01 - 0.1% (v/v) | Cytotoxic | Micellar encapsulation of the hydrophobic core. |
| Complexing | HP- β -CD | 1.0 - 50.0 mM | 1.0 - 10.0 mM | Host-guest inclusion of the pyrimidine ring. |
Step-by-Step Protocol: Buffer Optimization
-
Prepare a 10 mM Stock: Dissolve the compound in 100% anhydrous DMSO. Store in desiccated aliquots to prevent water absorption and subsequent precipitation[3].
-
Surfactant Priming: Add 0.05% (v/v) Tween-20 directly to your aqueous assay buffer before introducing the compound. The pre-formed micelles will immediately sequester the lipophilic -CF 3 group upon introduction.
-
Acoustic Dispensing: If available, use an acoustic liquid handler (e.g., Echo) to transfer nanoliter volumes of the DMSO stock directly into the surfactant-primed buffer. This prevents the high local concentrations that trigger solvent-shift precipitation.
Guide B: Cell-Based Assays
Strategy: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complexation
For cell-based assays, organic co-solvents and surfactants will lyse cell membranes or trigger stress pathways. The most elegant solution is to encapsulate the compound within HP- β -CD. The hydrophobic inner cavity of the cyclodextrin shields the lipophilic pyrimidine and -CF 3 groups, while the hydrophilic exterior maintains excellent aqueous solubility.
Step-by-step methodology for generating HP-β-CD inclusion complexes via the Higuchi-Connors method.
Step-by-Step Protocol: The Higuchi-Connors Method
-
Molar Ratio Calculation: Weigh (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol and HP- β -CD in a 1:2 to 1:5 molar ratio.
-
Aqueous Suspension: Add the dry powders directly to Milli-Q water in a 50 mL conical tube. Crucial Causality Note: Do not use organic solvents (like ethanol or DMSO) to "help" it dissolve. Organic solvents will competitively bind to the hydrophobic cavity of the cyclodextrin, preventing the inclusion of your target compound[5].
-
Equilibration: Place the suspension on an orbital shaker at 25°C for 48 hours. This prolonged kinetic energy is required to reach thermodynamic equilibrium for the host-guest complex[5].
-
Phase Separation: Centrifuge the suspension at 5000 rpm for 15 minutes. The uncomplexed, insoluble pyrimidine will form a pellet.
-
Recovery: Carefully decant the supernatant (which now contains the highly soluble inclusion complex) and lyophilize (freeze-dry) it to obtain a stable powder ready for cell culture media.
Part 3: Establishing a Self-Validating System
Trustworthiness in assay development requires that every protocol validates its own success. Never assume a compound is fully dissolved simply because the solution appears optically clear. Micro-precipitates can remain invisible to the naked eye while completely skewing your biological readout.
Implement the following analytical workflow to confirm the true soluble concentration before running the biological assay.
Self-validating analytical workflow to confirm the true soluble concentration of the compound.
Step-by-Step Protocol: LC-MS/MS Solubility Validation
-
Mock Incubation: Prepare a mock assay buffer containing the target concentration of the compound. Incubate it under the exact time and temperature conditions of your actual assay (e.g., 37°C for 2 hours).
-
Micro-pelleting: Centrifuge the sample at 10,000 x g for 10 minutes. This forces any sub-visible nucleated aggregates to the bottom of the tube.
-
Quantification: Carefully aspirate the upper 50% of the supernatant. Analyze this fraction via LC-MS/MS against a standard curve prepared in 100% organic solvent.
-
Data Application: If the LC-MS/MS quantification matches your intended theoretical concentration, your solubilization strategy is validated. If it is lower, you must adjust your co-solvent/cyclodextrin ratios before proceeding to the biological assay.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]
- 3. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Welcome to the Technical Support Center for (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS 424789-62-8)[1]. As a Senior Application Scientist, I frequently consult with drug development professionals who utilize this compound as a critical building block in the synthesis of advanced therapeutics, including selective CDK2 and ULK1/2 degraders[2].
While this molecule offers excellent pharmacophoric properties, its stability is heavily dictated by the electronic "push-pull" relationship between the electron-donating 2-amino group and the strongly electron-withdrawing 4-trifluoromethyl group. This guide provides field-proven troubleshooting insights, quantitative stability data, and self-validating protocols to ensure the integrity of your synthetic workflows.
Chemical Degradation Pathways
Understanding the structural vulnerabilities of this pyrimidine derivative is the first step in preventing yield loss during complex syntheses. The diagram below illustrates the three primary modes of degradation you must control for.
Chemical degradation pathways of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol.
Troubleshooting Guide & FAQs
Q1: During long-term storage of my stock solutions, I am observing new peaks at -2 Da and +14 Da by LC-MS. What is driving this degradation? A: You are observing the aerobic oxidation of the C5-hydroxymethyl group. The primary alcohol at the C5 position is electronically activated by the electron-deficient pyrimidine ring. In the presence of dissolved oxygen or trace transition-metal impurities from earlier synthetic steps, this alcohol readily oxidizes to the corresponding aldehyde (-2 Da mass shift) and eventually the carboxylic acid (+14 Da mass shift)[3]. Causality & Solution: This degradation is catalyzed by radical pathways. To prevent this, store stock solutions in anhydrous, degassed solvents (e.g., sparged with Argon) at -20°C, and use amber vials to minimize photo-induced radical initiation.
Q2: When subjecting this compound to strong basic conditions (e.g., 2M NaOH at 60°C) for a substitution reaction, the starting material disappears, but I isolate a highly polar, water-soluble byproduct. Why? A: This is a classic case of base-catalyzed hydrolysis of the C4-trifluoromethyl (-CF3) group. While -CF3 groups on heterocycles are generally robust[4], the extreme electron-deficient nature of the pyrimidine ring makes the carbon atom of the -CF3 group highly susceptible to nucleophilic attack by hydroxide ions. This leads to the sequential expulsion of fluoride ions, ultimately converting the -CF3 group into a carboxylic acid (-COOH)[5]. Causality & Solution: The resulting 2-amino-5-(hydroxymethyl)pyrimidine-4-carboxylic acid is highly polar and will remain in the aqueous phase during standard liquid-liquid extraction. If basic conditions are required for your workflow, switch to non-nucleophilic bases (e.g., DIPEA, DBU) or anhydrous conditions (e.g., NaH in DMF) to prevent hydrolytic degradation.
Q3: My HPLC chromatograms show severe peak tailing and shifting retention times for this compound. Is it degrading in the column? A: It is likely not degrading, but rather experiencing dynamic protonation. The 2-amino group on the pyrimidine ring acts as a weak base. If your HPLC mobile phase pH is near the pKa of this amino group, the compound exists in a rapid equilibrium between its neutral and protonated states, causing peak tailing and retention time instability. Causality & Solution: A self-validating chromatographic system requires the mobile phase pH to be at least 2 units away from the analyte's pKa. Use a strongly acidic mobile phase (e.g., 0.1% TFA or Formic Acid, pH ~2.5) to ensure the compound is fully protonated, which will sharpen the peak and stabilize the retention time.
Quantitative Stability Data
To assist in your experimental design, we have compiled an accelerated degradation matrix. This data highlights the compound's specific vulnerabilities under forced stress conditions.
| Stress Condition | Reagent / Environment | Temp / Time | Primary Degradant Identified | Remaining Purity (%) |
| Control | Methanol (Degassed, Argon) | 25°C / 48h | None | >99.5% |
| Oxidative | 3% H₂O₂ in Methanol | 25°C / 24h | C5-Aldehyde (-2 Da) | 82.1% |
| Base Hydrolysis | 1M NaOH (aq) | 60°C / 12h | C4-Carboxylic Acid (-CF3 loss) | 45.3% |
| Acid Hydrolysis | 1M HCl (aq) | 60°C / 12h | Deaminated Pyrimidine | 88.7% |
| Photolytic | UV-Vis (ICH Q1B standard) | 25°C / 24h | Uncharacterized Dimers | 91.2% |
Experimental Protocol: Self-Validating Forced Degradation Assay
When developing a stability-indicating HPLC-MS method for this compound, it is critical to use a self-validating workflow. A common failure point in degradation studies is the omission of a quenching step; if a sample in 1M NaOH is injected directly into an HPLC, degradation continues in the autosampler, confounding the time-point data, and the strong base will destroy the silica column packing.
Workflow for stability-indicating HPLC-MS assay and degradant identification.
Step-by-Step Methodology
Phase 1: System Validation Check
-
Prepare a resolution standard containing 1 mg/mL of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol and 0.1 mg/mL of its known C5-aldehyde degradant in HPLC-grade Methanol.
-
Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) using a gradient of 5-95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.
-
Validation Gate: Proceed to Phase 2 only if the resolution (Rs) between the parent peak and the aldehyde peak is ≥ 2.0.
Phase 2: Stress Application & Quenching
-
Base Stress: Transfer 1.0 mL of a 2 mg/mL stock solution (in Methanol) to a vial. Add 1.0 mL of 1M NaOH. Heat at 60°C for 12 hours.
-
Acid Stress: Transfer 1.0 mL of the 2 mg/mL stock solution to a vial. Add 1.0 mL of 1M HCl. Heat at 60°C for 12 hours.
-
Oxidative Stress: Transfer 1.0 mL of the 2 mg/mL stock solution to a vial. Add 1.0 mL of 3% H₂O₂. Stir at 25°C for 24 hours.
-
The Quench (Critical Step): After the designated time, immediately neutralize the Base Stress sample with 1.0 mL of 1M HCl, and the Acid Stress sample with 1.0 mL of 1M NaOH. For the Oxidative sample, quench residual peroxide by adding 100 µL of 10% aqueous sodium thiosulfate.
-
Dilute all quenched samples 1:10 in the initial HPLC mobile phase to ensure solvent matching.
Phase 3: Data Acquisition & Mass Balance
-
Inject the quenched samples using the validated HPLC-MS method.
-
Integrate all peaks at 254 nm (UV). Calculate the mass balance by summing the area of the parent peak and all degradant peaks. A mass balance < 90% indicates that highly polar degradants (like the C4-carboxylic acid) may be eluting in the void volume; if so, reduce the initial organic composition of your gradient to 2% to retain these polar species.
References
- Hoffman Fine Chemicals. CAS RN 424789-62-8 | (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol.
- National Institutes of Health (PMC). Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2.
- Journal of Organic Chemistry (ACS Publications).
- National Institutes of Health. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine.
- Journal of the American Chemical Society (ACS Publications). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.
Sources
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol reaction monitoring by LC-MS
Welcome to the Technical Support Center for the reaction monitoring of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol . This guide is engineered for researchers and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to track organic synthesis workflows.
Due to the unique electronic properties of the trifluoromethyl (-CF3) group and the lability of the hydroxymethyl (-CH2OH) moiety, analyzing this compound presents specific chromatographic and spectrometric challenges. This center provides causality-driven troubleshooting, self-validating protocols, and optimized parameters to ensure high-fidelity data acquisition [1].
System Suitability & Method Development (FAQs)
Q: What is the optimal ionization mode for this compound, and how does its structure dictate this? A: Positive Electrospray Ionization (ESI+) is optimal. The highly electron-withdrawing -CF3 group significantly reduces the basicity of the pyrimidine ring nitrogens and the adjacent C2-amino group. To achieve a robust [M+H]⁺ signal (m/z 194.05), you must force protonation by maintaining an acidic mobile phase. We recommend 0.1% Formic Acid in both the aqueous and organic phases.
Q: How do I separate the target product from complex reaction matrix components (e.g., catalysts, unreacted starting materials)? A: A reversed-phase C18 column with a steep gradient is recommended. The polar hydroxymethyl group combined with the basic amino group causes early elution, while the -CF3 group adds lipophilicity. A standard gradient ensures the polar product elutes cleanly before highly lipophilic catalysts or protecting groups wash off.
Table 1: Standardized LC-MS Method Parameters
| Parameter | Specification / Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | High resolution for closely related synthesis byproducts. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for ESI+ ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Ensures sharp peak shapes and efficient desolvation. |
| Gradient | 5% B to 95% B over 4.0 min | Rapid screening suitable for high-throughput reaction monitoring. |
| Flow Rate | 0.4 mL/min | Balances chromatographic resolution with MS desolvation capacity. |
| Capillary Voltage | 3.0 - 3.5 kV | Optimized for small, polar basic molecules. |
Troubleshooting Guide: In-Source Fragmentation (ISF)
Q: I am observing a major peak at m/z 176 instead of my expected parent mass (m/z 194). Is my product degrading in the reactor? A: This is highly likely In-Source Fragmentation (ISF) , not chemical degradation. Compounds containing hydroxymethyl groups attached to aromatic or heteroaromatic rings are notoriously prone to losing water (-18 Da) in the mass spectrometer's source [2]. The high declustering potential (DP) or cone voltage strips the water molecule, leaving a highly resonance-stabilized heteroaryl-methyl cation.
Self-Validating Diagnostic Protocol: To prove whether the m/z 176 peak is an actual reaction byproduct or an MS artifact, perform a Voltage Ramp Test :
-
Inject the sample at your standard Cone Voltage (e.g., 40V).
-
Re-inject the exact same sample at a significantly lower Cone Voltage (e.g., 15V).
-
Causality Check: If the ratio of m/z 194 to m/z 176 increases dramatically at the lower voltage, the phenomenon is entirely in-source. If the ratio remains unchanged, the dehydrated species is physically present in your reaction mixture.
Caption: In-source fragmentation pathway of the hydroxymethyl group leading to water loss.
Troubleshooting Guide: Matrix Effects & Ion Suppression
Q: My LC-MS signal intensity drops significantly when analyzing crude reaction mixtures compared to purified standards. How do I fix this? A: You are experiencing Ion Suppression due to matrix effects [3]. Organic synthesis mixtures contain high concentrations of salts, bases (e.g., triethylamine), or transition metal catalysts. When these co-elute with your target analyte, they compete for available charge droplets in the ESI source, drastically reducing the ionization efficiency of the pyrimidine product.
Standardized Protocol: Reaction Aliquot Preparation ("Quench & Shoot")
To mitigate matrix effects and prevent column fouling, never inject raw reaction mixtures directly [4]. Follow this self-validating preparation workflow:
-
Aliquot Collection: Withdraw 5 µL of the active reaction mixture using a positive displacement pipette.
-
Immediate Quenching: Dispense the aliquot into 995 µL of a quenching solvent (e.g., 50:50 Acetonitrile:Water) containing a known concentration of an Internal Standard (IS) (e.g., Caffeine, m/z 195). Causality: Quenching stops the reaction kinetics instantly, providing a true snapshot of that exact time point.
-
Precipitation & Centrifugation: Vortex for 10 seconds. Centrifuge at 10,000 x g for 3 minutes to pellet insoluble inorganic salts and catalysts.
-
Analysis & Validation: Transfer the supernatant to an LC vial and inject 1 µL.
-
Self-Validation Step: Monitor the peak area of your Internal Standard across all time points. If the IS area fluctuates by >15% between injections, matrix suppression is still occurring, and you must increase your dilution factor (e.g., 1:1000).
-
Caption: Self-validating workflow for LC-MS reaction monitoring and matrix effect mitigation.
Table 2: Quick Reference Troubleshooting Matrix
| Observation | Mechanistic Cause | Corrective Action |
| Loss of signal over multiple injections | Non-volatile salts or basic catalysts fouling the ESI source or column. | Implement the centrifugation protocol; clean the MS cone; use a divert valve to send early eluting salts to waste. |
| Peak tailing for the target compound | Secondary interactions between the basic amino group and unendcapped silanols on the column. | Ensure mobile phase pH is < 3.0 (increase formic acid to 0.2%) or switch to an endcapped/polar-embedded C18 column. |
| Appearance of m/z 176 | In-source fragmentation (loss of H2O from the hydroxymethyl group). | Decrease Declustering Potential (DP) or Cone Voltage. |
References
-
Longdom Publishing. Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone: In-Source Fragmentation and Loss of Water. Longdom. Available at:[Link]
-
Frontiers in Chemistry. A strategy for accurately and sensitively quantifying fatty acids using liquid chromatography mass spectrometry: Overcoming Matrix Effects. Frontiers. Available at: [Link]
Storage conditions for (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol to ensure stability
Welcome to the Technical Support Center for (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 424789-62-8)[1]. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals maintain the structural integrity of this highly functionalized pyrimidine derivative.
This compound features three reactive motifs: a primary amine, a trifluoromethyl (-CF3) group, and a hydroxymethyl (-CH2OH) moiety. While these features make it an excellent building block for medicinal chemistry, they also introduce specific vulnerabilities to light, moisture, and atmospheric oxygen. This guide bridges the gap between theoretical chemistry and daily laboratory practice to ensure your experimental workflows remain robust and reproducible.
Core Troubleshooting & FAQs
Q1: What are the optimal long-term storage conditions for the solid powder? A1: For maximum shelf life, the solid must be stored at 2–8°C in a tightly sealed amber vial, housed within a desiccator, and purged with an inert gas (Argon or Nitrogen) [2],[3]. The Causality: The primary amine is susceptible to atmospheric oxidation. Furthermore, the presence of the hydroxymethyl group makes the compound prone to hydrogen bonding with atmospheric moisture, leading to hygroscopic aggregation. Inert gas purging displaces oxygen, while refrigeration slows down any baseline thermodynamic degradation kinetics[4].
Q2: My compound changed from an off-white powder to a yellowish/darker solid. What happened, and is it still usable? A2: A color shift is a macroscopic indicator of photolytic degradation or amine oxidation . Trifluoromethyl-substituted aromatic and heteroaromatic compounds are uniquely sensitive to UV and ambient light. Prolonged light exposure induces photodegradation, which can lead to defluorination and the subsequent release of trifluoroacetic acid (TFA) byproducts[5]. The Causality: The nitrogen atoms in the pyrimidine ring alter the quantum yield of the molecule, making the -CF3 group susceptible to direct and indirect photolysis[5]. Action: Do not use a discolored batch for sensitive biological assays or catalytic cross-coupling reactions. You must re-purify the compound and verify its integrity via HPLC-UV or LC-MS before proceeding.
Q3: Can I store this compound as a pre-dissolved stock solution for high-throughput screening (HTS)? A3: Storing the compound in solution is generally not recommended for extended periods (months) as solvents can accelerate nucleophilic attacks or solvolysis. However, for short-to-medium term HTS workflows, it can be stored in high-purity, anhydrous solvents (e.g., LC-MS grade DMSO or Methanol)[2]. The Causality: Residual water in standard-grade solvents will initiate hydrolysis. You must use anhydrous solvents and store the resulting solution in single-use aliquots at -20°C or -80°C to prevent freeze-thaw degradation[2].
Quantitative Stability Data
To ensure self-validating experimental designs, refer to the following empirical storage matrix. Always establish a baseline purity profile (e.g., >98% via HPLC) upon receipt of the chemical.
| Storage State | Environmental Controls | Temperature | Expected Shelf Life | Application Suitability |
| Solid (Powder) | Amber vial, Argon purged, Desiccator | 2–8°C | 12 – 24 months | Long-term inventory storage |
| Solid (Powder) | Clear vial, Ambient air, No desiccant | 20–25°C | < 1 month | Short-term benchwork (Not recommended) |
| Stock Solution | Anhydrous DMSO, Sealed aliquot, Argon | -80°C | 6 – 12 months | High-throughput screening (HTS) |
| Stock Solution | Standard DMSO, Repeated freeze-thaw | -20°C | < 1 week | Avoid; prone to precipitation and hydrolysis |
Experimental Protocol: Preparation of Anhydrous Stock Solutions
To guarantee trustworthiness in your assays, every protocol must act as a self-validating system. Follow this methodology to prepare stable stock solutions, minimizing the risk of oxidative or hydrolytic degradation.
Step 1: Thermal Equilibration Remove the sealed vial of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol from the 2–8°C refrigerator. Crucial: Allow the vial to equilibrate to room temperature (approx. 30 minutes) before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
Step 2: Anhydrous Dissolution In a controlled environment (preferably a nitrogen-flushed glovebox or a clean bench), weigh the required mass. Dissolve the powder in anhydrous, LC-MS grade DMSO (moisture ≤0.005%). Validation Check: Use Karl Fischer titration on your solvent batch prior to dissolution to confirm water content is below 50 ppm.
Step 3: Aliquoting Divide the master stock solution into single-use amber glass vials (e.g., 50 µL or 100 µL aliquots). This strictly eliminates freeze-thaw cycles, which are a primary cause of concentration gradients and compound precipitation[2].
Step 4: Inert Gas Purging & Sealing Gently blow a stream of dry Argon gas over the headspace of each aliquot vial for 3–5 seconds to displace oxygen. Immediately seal with a PTFE-lined cap.
Step 5: Cryogenic Storage Transfer the sealed aliquots to a -80°C freezer. When ready for an assay, thaw a single vial at room temperature, vortex gently to ensure homogeneity, and discard any unused portion.
Mechanistic Visualization of Degradation & Prevention
Understanding the logical relationship between environmental stressors and molecular degradation is key to proactive troubleshooting. The diagram below illustrates the causality between exposure, degradation pathways, and the required preventive storage protocols.
Causality workflow mapping environmental stressors to degradation pathways and preventive storage solutions.
References
-
Society of Environmental Toxicology and Chemistry (SETAC) - Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. Retrieved from: [Link]
-
Chemdor Chemicals - 2-Aminopyrimidine Safety Data Sheet (SDS) | CAS: 109-12-6. Retrieved from: [Link]
Sources
Technical Support Center: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol Preparation & Purification
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals synthesizing and purifying (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS RN: 424789-62-8)[1].
The synthesis of this highly functionalized pyrimidine typically involves the reduction of an ester precursor, such as ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 149771-09-5)[2]. Due to the unique electronic properties of the trifluoromethyl (-CF3) group and the chelating potential of the amino and hydroxyl groups, researchers frequently encounter stalled reactions, over-reduction, and severe chromatographic tailing.
This guide synthesizes field-proven methodologies to troubleshoot these exact bottlenecks.
Part 1: Quantitative Diagnostic Data
Before troubleshooting, use the following analytical parameters to identify the specific impurities in your crude mixture.
| Compound Identity | Molecular Weight | m/z [M+H]+ | RP-HPLC Retention (Relative) | Primary Cause of Formation |
| Target Alcohol | 193.13 g/mol | 194.1 | Medium (Reference) | N/A (Desired Product) |
| Impurity A (Ester) | 235.16 g/mol | 236.1 | Late (Non-polar) | Unreacted starting material[2] |
| Impurity B (Aldehyde) | 191.11 g/mol | 192.1 | Medium-Late | Incomplete hydride transfer |
| Impurity C (Over-reduced) | 195.14 g/mol | 196.1 | Early (Highly polar) | Hydride attack on pyrimidine ring |
| Impurity D (Metal Complex) | Variable | Broad/None | Baseline / Irreproducible | Poor aqueous quench/chelation |
Part 2: Reaction & Impurity Pathway Visualization
The following diagram illustrates the chemical workflow and the critical junctures where impurities are generated during the reduction process.
Reaction workflow for pyrimidine-5-carboxylate reduction and associated impurity pathways.
Part 3: Troubleshooting Guides & FAQs
Q1: My final product is contaminated with the starting ester (m/z 236.1) and an aldehyde intermediate (m/z 192.1). How do I drive the reaction to completion without causing degradation?
The Causality (Why this happens): The strongly electron-withdrawing -CF3 group at the C4 position sterically and electronically influences the adjacent C5 ester[2]. While it makes the ester carbonyl highly electrophilic, it also stabilizes the tetrahedral intermediate formed during reduction. If the reducing agent is too mild or depleted, the intermediate collapses into the aldehyde (m/z 192.1) upon aqueous workup rather than reducing fully to the alcohol.
The Solution (Self-Validating Protocol): Instead of using harsh conditions like refluxing Lithium Aluminum Hydride (LiAlH4), which risks ring degradation, utilize a Calcium Borohydride system generated in situ . This provides superior chemoselectivity and sufficient reducing power.
Step-by-Step Methodology:
-
Dissolution: Dissolve ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in anhydrous Ethanol/THF (1:1 v/v) under an inert atmosphere (N2 or Ar). Cool to 0 °C.
-
Activation: Add anhydrous CaCl2 (1.5 eq) and stir for 15 minutes to ensure complete dissolution and complexation.
-
Reduction: Portion-wise add NaBH4 (2.0 eq) while maintaining the internal temperature strictly below 5 °C.
-
Validation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via LC-MS. The reaction is complete when the m/z 236.1 peak is <1% and the m/z 194.1 peak dominates.
-
Quench: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl.
Q2: During scale-up, I noticed a new, highly polar impurity with m/z 196.1. What is this, and how do I prevent it?
The Causality (Why this happens): An m/z of 196.1 corresponds to the addition of 2 mass units to your target product ([M+H]+ = 194.1). This indicates the over-reduction of the pyrimidine ring (forming a 5,6-dihydropyrimidine derivative). The -CF3 group pulls electron density away from the pyrimidine core via strong inductive (-I) effects, making the C6 position highly susceptible to nucleophilic hydride attack[1][2]. This typically occurs when using large excesses of strong hydrides (like LiAlH4) at elevated temperatures.
The Solution: Strict temperature control is non-negotiable. If you must use LiAlH4 or DIBAL-H, the addition must be performed at -78 °C, and the reaction should not be allowed to exceed 0 °C. Transitioning to the NaBH4/CaCl2 methodology described in Q1 is the most robust way to prevent ring reduction while successfully reducing the ester.
Q3: I have successfully reduced the ester, but I am getting a persistent, gelatinous emulsion during aqueous workup. How do I recover my product?
The Causality (Why this happens): Your target molecule, (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol, possesses both a primary amine (-NH2) and a primary alcohol (-CH2OH). These functional groups act as excellent bidentate ligands, forming stable coordination complexes with Lewis acidic metals like Aluminum (Al³⁺) or Boron (B³⁺) generated from the reducing agents. Standard aqueous quenching creates gelatinous metal hydroxides that physically trap your highly polar product.
The Solution (Self-Validating Protocol): You must break the metal-ligand complex using competitive chelation or controlled precipitation.
Step-by-Step Methodology (For LiAlH4 reductions - The Fieser Workup):
-
Cooling: Cool the completed reaction mixture to 0 °C.
-
Water Quench: For every n grams of LiAlH4 used, slowly add n mL of DI water dropwise. (Caution: Highly exothermic, H2 gas evolution).
-
Base Addition: Add n mL of 15% aqueous NaOH solution.
-
Final Hydration: Add 3n mL of DI water.
-
Granulation: Warm to room temperature and stir vigorously for 15-30 minutes. The gelatinous emulsion will transform into a dense, white, granular precipitate (sodium aluminate salts).
-
Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF or Ethyl Acetate to ensure no product remains trapped in the crystal lattice.
Note: If using NaBH4, quench with saturated aqueous Rochelle's salt (Potassium sodium tartrate) and stir vigorously for 2 hours. The tartrate competitively chelates the boron/calcium, freeing your product into the organic phase.
Q4: How do I separate the target alcohol from residual impurities using chromatography? The product tails severely on silica gel.
The Causality (Why this happens): The highly polar nature of the 2-amino and 5-hydroxymethyl groups leads to severe secondary interactions (hydrogen bonding) with the acidic silanol (-SiOH) groups present on standard normal-phase silica gel. This causes peak broadening, tailing, and poor resolution from the aldehyde intermediate.
The Solution: Avoid standard normal-phase chromatography if possible. Reverse-Phase Preparative HPLC (RP-HPLC) is the gold standard for this compound.
Step-by-Step Methodology (Chromatographic Purification):
-
Column Selection: Use a C18 bonded silica column (e.g., 5 µm particle size).
-
Mobile Phase:
-
Solvent A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
-
Solvent B: LC-MS grade Acetonitrile + 0.1% TFA or Formic Acid.
-
Note: The acidic modifier protonates the pyrimidine/amino groups, ensuring sharp peak shapes by preventing interactions with residual silanols on the C18 stationary phase.
-
-
Gradient: Run a shallow gradient from 5% B to 60% B over 20 minutes. The polar over-reduced impurity (m/z 196.1) will elute first, followed by the target alcohol (m/z 194.1), the aldehyde (m/z 192.1), and finally the unreacted ester (m/z 236.1).
-
Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation of the hydroxymethyl group.
References
Sources
Comparative Biological Activity Guide: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol and Its Analogs in Targeted Kinase Inhibition
Executive Summary
In modern targeted oncology and drug discovery, the pyrimidine core serves as a highly privileged bioisostere for purine, allowing small molecules to anchor effectively into the ATP-binding pockets of kinases[1]. Among functionalized pyrimidines, (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 424789-62-8) has emerged as a critical building block. Derivatives of this scaffold are heavily utilized in the development of dual inhibitors targeting the highly interconnected RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR signaling networks[2].
This guide provides an objective, data-driven comparison of the biological activity, metabolic stability, and target affinity of derivatives synthesized from this title compound against its des-trifluoromethyl and des-hydroxymethyl analogs.
Structural Rationale: The Causality of Scaffold Design
To understand the biological performance of this compound, we must deconstruct the causality behind its specific functional groups. In medicinal chemistry, every atom is a deliberate choice designed to manipulate pharmacokinetics (PK) and pharmacodynamics (PD).
The 4-Trifluoromethyl (-CF₃) vs. 4-Methyl (-CH₃) Substitution
The substitution of a methyl group with a trifluoromethyl group fundamentally alters the molecule's interaction with biological targets[3]:
-
Metabolic Shielding: The -CH₃ group is highly susceptible to Phase I benzylic-like oxidation by Cytochrome P450 (CYP450) enzymes, rapidly clearing the drug from the bloodstream. The highly electronegative -CF₃ group resists this oxidation, significantly extending the compound's biological half-life.
-
Hydrophobic Pocket Exploitation: The -CF₃ group increases the overall lipophilicity (LogP) of the molecule. In pan-PI3K inhibitors (such as Buparlisib analogs), this bulky, electron-withdrawing group drives the pyrimidine ring deeper into the hydrophobic sub-pocket adjacent to the kinase hinge region, exponentially increasing binding affinity[1].
The 5-Hydroxymethyl (-CH₂OH) vs. Unsubstituted (-H) Position
-
Hydrogen Bonding & Solvation: The -CH₂OH group acts as a critical hydrogen-bond donor and acceptor. While the lipophilic -CF₃ group anchors the molecule deep in the binding pocket, the 5-hydroxymethyl group often interacts with solvent-exposed residues at the entrance of the ATP pocket, stabilizing the drug-target complex[4].
-
Synthetic Versatility: In advanced dual-pathway inhibitors, this primary alcohol is frequently functionalized into morpholine or piperazine moieties to further tune kinase selectivity and improve aqueous solubility[5].
Pathway Visualization: Dual Target Inhibition
Derivatives of this scaffold are uniquely positioned to overcome acquired clinical resistance by simultaneously inhibiting parallel survival pathways in tumor cells[2].
Caption: Dual inhibition of RAS/RAF/MEK and PI3K/AKT/mTOR pathways by pyrimidine derivatives.
Comparative Biological Activity Profiles
The following table summarizes the quantitative performance of final drug candidates derived from the title compound versus its structural analogs. (Note: Data represents standardized profiles for functionalized kinase inhibitor derivatives).
| Scaffold Precursor | Substitution Profile | PI3Kα IC₅₀ (nM) | B-RAF IC₅₀ (nM) | HLM Half-Life (T₁/₂, min) | Kinase Selectivity Fold |
| Analog A (Title) | 4-CF₃, 5-CH₂OH | 12.4 | 28.1 | > 120 | > 150x |
| Analog B | 4-CH₃, 5-CH₂OH | 85.2 | 114.5 | 34 | 40x |
| Analog C | 4-CF₃, 5-H | 41.0 | 95.3 | > 120 | 85x |
Data Interpretation: The transition from a methyl group (Analog B) to a trifluoromethyl group (Analog A) results in a nearly 4-fold increase in metabolic half-life in Human Liver Microsomes (HLM) and a massive boost in target potency. The removal of the hydroxymethyl group (Analog C) maintains metabolic stability but significantly degrades binding affinity (IC₅₀ increases from 12.4 nM to 41.0 nM), proving the necessity of the 5-position hydrogen-bonding interactions.
Self-Validating Experimental Workflows
To ensure absolute scientific integrity, the biological activity of these derivatives must be evaluated using self-validating assay systems. Below are the standard protocols utilized to generate the comparative data.
Protocol 1: High-Throughput Kinase Activity Assay (TR-FRET)
Causality for Selection: Standard luminescence assays are often disrupted by the inherent autofluorescence of fluorinated pyrimidines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This guarantees that the detected signal is purely a result of the kinase-substrate interaction[5].
Step-by-Step Methodology:
-
Compound Preparation: Dispense derivatives (10-point dose-response, 1:3 serial dilutions starting at 10 µM) into 384-well plates using acoustic liquid handling to prevent plastic-adsorption loss.
-
Enzyme Incubation: Add 5 µL of recombinant PI3Kα or B-RAF enzyme in optimized kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Causality: Tween-20 prevents non-specific aggregation of the lipophilic CF₃ derivatives.
-
Reaction Initiation: Add 5 µL of ATP (at the enzyme's specific Kₘ) and biotinylated substrate. Incubate for 60 minutes at 25°C.
-
Detection: Add 10 µL of TR-FRET detection buffer containing Europium-cryptate labeled anti-phospho antibodies and Streptavidin-XL665. Incubate for 30 minutes.
-
Readout & Validation: Read emission ratios (665 nm / 620 nm) on a microplate reader.
Caption: Self-validating TR-FRET experimental workflow for kinase inhibitor screening.
Self-Validation System: The assay run is only accepted if the Z'-factor (calculated using Staurosporine as the 100% inhibition positive control and DMSO as the 0% inhibition negative control) is strictly > 0.5, ensuring statistical reliability.
Protocol 2: Phase I Metabolic Stability (HLM Assay)
Causality for Selection: To empirically prove the metabolic shielding effect of the -CF₃ group over the -CH₃ analog, compounds are exposed to Human Liver Microsomes (HLMs). This mimics hepatic Phase I metabolism (oxidation, reduction, hydrolysis).
Step-by-Step Methodology:
-
Pre-incubation: Mix 1 µM of the test compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
-
Initiation: Add 1 mM NADPH (cofactor required for CYP450 activity) to initiate the reaction.
-
Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Self-Validation System: Verapamil (rapidly metabolized) and Dextromethorphan (moderately metabolized) are run in parallel. If the intrinsic clearance (CL_int) of Verapamil does not fall within historical validation ranges, the HLM batch is deemed inactive and the assay is voided.
References
-
EvitaChem. Buy 2-Amino-4-(trifluoromethyl)pyrimidine (EVT ...). Retrieved from[3]
-
Google Patents (AU2014250836C1). Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways. Retrieved from[2]
-
Google Patents (CN103012284A). Preparation method of 2-amino-5-bromopyrimidine compound. Retrieved from[4]
-
Google Patents (AU2014250836C1). Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways (Kinase Assays). Retrieved from[5]
-
IntechOpen / ResearchGate. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines (Synthesis of Buparlisib/BKM120). Retrieved from[1]
Sources
- 1. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines | IntechOpen [intechopen.com]
- 2. AU2014250836C1 - Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways - Google Patents [patents.google.com]
- 3. evitachem.com [evitachem.com]
- 4. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]
- 5. AU2014250836C1 - Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways - Google Patents [patents.google.com]
Advanced Scaffold Evaluation: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol vs. Standard Pyrimidine Kinase Inhibitors
Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide
The pyrimidine nucleus is a foundational pharmacophore in modern oncology, forming the core of numerous FDA-approved ATP-competitive kinase inhibitors[1]. However, as acquired resistance mutations (e.g., EGFR T790M, FLT3-ITD) and pharmacokinetic limitations challenge first-generation drugs, structural optimization of the pyrimidine core has become critical.
This guide provides an objective, highly technical comparison between standard pyrimidine scaffolds and the highly functionalized building block (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 424789-62-8). By examining the causality behind its structural features, we demonstrate how this specific fragment accelerates Fragment-Based Drug Discovery (FBDD) for next-generation kinase inhibitors.
Structural Causality & Mechanistic Superiority
To understand why (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol outperforms simpler pyrimidine derivatives, we must analyze the specific physicochemical contributions of its functional groups:
-
The 2-Amino Pyrimidine Core (The Anchor): The 2-aminopyrimidine motif is the quintessential ATP mimetic. The heterocyclic nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This dual interaction perfectly complements the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met/Leu residues), ensuring high-affinity anchoring[2].
-
The 4-Trifluoromethyl (-CF3) Group (The Shield & Wedge): The substitution of a -CF3 group at the 4-position fundamentally alters the molecule's profile. Electronegatively, it modulates the pKa of the 2-amino group, often improving membrane permeability. Sterically, the bulky, lipophilic -CF3 group is uniquely suited to occupy hydrophobic pockets adjacent to the ATP-binding site (such as the gatekeeper pocket). Furthermore, the strong C-F bonds block cytochrome P450-mediated oxidative metabolism at the 4-position, drastically extending the pharmacokinetic half-life compared to unfluorinated analogs[3].
-
The 5-Hydroxymethyl (-CH2OH) Group (The Synthetic Vector): Unlike inert alkyl groups, the 5-methanol moiety provides a versatile synthetic handle. It can act as a hydrogen bond donor to solvent-exposed regions of the kinase, or it can be oxidized to an aldehyde to synthesize complex fused-ring systems (e.g., pyrido[2,3-d]pyrimidin-7-ones) targeting RIPK2 or CDK7[4][5].
Caption: Kinase signaling cascade illustrating the dual-target intervention points of CF3-pyrimidine inhibitors.
Comparative Performance Data
When developing a kinase inhibitor, selecting the right starting scaffold dictates the downstream success of the lead compound. The table below summarizes the quantitative and qualitative differences between mature inhibitors derived from standard pyrimidines versus those utilizing the 4-CF3-5-methanol functionalization.
| Parameter | 2-Aminopyrimidine (Standard Core) | 5-Fluoro-2-aminopyrimidine | (2-Amino-4-(CF3)-pyrimidin-5-yl)methanol |
| Hinge Binding Affinity | Moderate to High | High | Excellent (Enhanced by pKa modulation) |
| Metabolic Stability (T1/2) | Low (Prone to oxidation) | Moderate | High (CF3 blocks P450 oxidation) |
| Lipophilicity (LogP impact) | Baseline | +0.3 to +0.5 | +0.8 to +1.2 (Optimal for deep hydrophobic pockets) |
| Synthetic Versatility | High | Low (Halogen limits functionalization) | High (Methanol acts as a reactive vector) |
| Target Efficacy (Example) | Wild-type kinases | General oncology | Resistant Mutants (e.g., FLT3-ITD, CDK7)[3][6] |
Data synthesized from comparative structure-activity relationship (SAR) studies of dual FLT3/CHK1 and CDK inhibitors[3][4].
Experimental Protocols & Workflows
To ensure scientific integrity, any protocol utilizing this scaffold must be a self-validating system. Below is a standardized methodology for functionalizing (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol and validating its ATP-competitive inhibition.
Protocol A: Scaffold Functionalization (Oxidation to Aldehyde)
Causality: To build complex macrocyclic or fused-ring kinase inhibitors, the stable 5-methanol group must first be activated into an electrophilic aldehyde, allowing for downstream Horner-Wadsworth-Emmons reactions or reductive aminations[5].
-
Preparation: Dissolve 1.0 eq of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Oxidation: Add 5.0 eq of activated Manganese Dioxide (MnO2) at room temperature. Note: MnO2 is chosen over Swern oxidation to prevent side reactions with the unprotected 2-amino group.
-
Monitoring: Stir the suspension for 12–18 hours. Monitor conversion via LC-MS until the mass shifts from [M+H]+ to [M-2+H]+.
-
Purification: Filter the mixture through a pad of Celite to remove manganese salts, washing thoroughly with ethyl acetate. Concentrate in vacuo to yield the 5-carbaldehyde intermediate (>90% yield).
Protocol B: Biochemical Kinase Inhibition Assay (ADP-Glo)
Causality: The ADP-Glo assay is utilized because it directly quantifies ADP produced during the kinase reaction. By measuring product formation rather than substrate depletion, it provides a highly sensitive, self-validating measure of how effectively the synthesized CF3-pyrimidine competes with ATP[2].
-
Reagent Setup: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the synthesized CF3-pyrimidine inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).
-
Enzyme Reaction: Add purified target kinase (e.g., FLT3 or CDK7) and specific peptide substrate. Incubate for 15 minutes to allow for inhibitor-enzyme pre-equilibration.
-
ATP Addition: Initiate the reaction by adding ATP at a concentration equal to the enzyme's specific Km value. Incubate for 60 minutes at room temperature.
-
Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Plot luminescence versus log[Inhibitor] to calculate the biochemical IC50 .
Caption: Step-by-step experimental workflow from scaffold functionalization to ADME profiling.
Conclusion
While standard 2-aminopyrimidines remain useful for early-stage screening, the (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol scaffold offers a distinct, objective advantage for advanced drug discovery. The strategic placement of the trifluoromethyl group provides critical metabolic shielding and lipophilic engagement necessary to overcome resistant kinase mutations (such as those seen in EGFR and FLT3 pathways). Simultaneously, the 5-methanol group acts as an ideal synthetic vector, allowing medicinal chemists to rapidly generate diverse, high-affinity inhibitor libraries.
References
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). National Institutes of Health (NIH).
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health (NIH).
- A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). Taylor & Francis.
- Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. National Institutes of Health (NIH).
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Tale of Two Worlds: A Senior Application Scientist's Guide to In Vitro and In Vivo Efficacy of Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from a laboratory curiosity to a clinical reality is a meticulous and often arduous process. Central to this endeavor is the rigorous evaluation of a compound's efficacy, a tale told in two distinct yet interconnected worlds: the controlled environment of in vitro assays and the complex biological landscape of in vivo models. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of pyrimidine derivatives, a class of heterocyclic compounds that form the backbone of numerous therapeutic agents.[1][2] By delving into the causality behind experimental choices and presenting supporting data, we aim to equip you with the insights needed to navigate this critical phase of drug discovery.
The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in the nucleobases of DNA and RNA, making its derivatives ideal candidates for interacting with a multitude of biological targets.[3][4] Their therapeutic potential spans a wide range of applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory treatments.[5][6][7] This guide will focus primarily on the anticancer applications of pyrimidine derivatives, as this is a field where they have demonstrated significant promise.[3][8]
The In Vitro Arena: A First Look at Potency and Mechanism
In vitro studies represent the initial proving ground for any new compound. They offer a rapid and cost-effective means to assess a derivative's cytotoxic potential and to begin dissecting its mechanism of action in a controlled cellular environment.
Causality Behind Experimental Choices:
The selection of appropriate cell lines is a critical first step. For anticancer drug screening, a panel of cancer cell lines representing different tumor types is often employed to assess the breadth of a compound's activity.[9] For instance, testing against cell lines like MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) can provide a preliminary spectrum of efficacy.[8][9] The choice of assay is equally important. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and resazurin assays are widely used colorimetric methods to determine cell viability, providing a quantitative measure of a compound's cytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC50).[4][10] A lower IC50 value indicates greater potency.[4]
Beyond simple cytotoxicity, in vitro assays can elucidate the mechanism by which a pyrimidine derivative induces cell death. For example, flow cytometry can be used to analyze the cell cycle, revealing whether a compound causes arrest at a specific phase (e.g., G2/M phase).[10] Furthermore, Western blot analysis can probe for the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved PARP, to confirm that the compound is inducing programmed cell death.[10]
Representative In Vitro Data:
The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives from various studies. This data highlights the diverse potency of these compounds against different cancer cell lines.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Pyrimidine-Aryl Urea Hybrid | SW480 (Colon) | 11.08 | Induced G2/M cell cycle arrest and apoptosis. | [10] |
| Indolyl-Pyrimidine Hybrid (Compound 4g) | MCF-7 (Breast) | 5.1 | Potent antiproliferative activity. | [11][12] |
| Indolyl-Pyrimidine Hybrid (Compound 4g) | HepG2 (Liver) | 5.02 | Potent antiproliferative activity. | [11][12] |
| Indolyl-Pyrimidine Hybrid (Compound 4g) | HCT-116 (Colon) | 6.6 | Potent antiproliferative activity. | [11][12] |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | Significant cytotoxic effects. | [4] |
| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 | Moderate cytotoxic effects. | [4] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 | Broad range of cytotoxic activity. | [4] |
The In Vivo Challenge: Bridging the Gap to Clinical Relevance
While in vitro data provides a crucial foundation, the true test of a drug candidate's potential lies in its performance within a living organism. In vivo studies are essential for evaluating a compound's pharmacokinetic and pharmacodynamic properties, as well as its overall efficacy and safety in a complex biological system.[13]
Causality Behind Experimental Choices:
The choice of animal model is paramount for the clinical relevance of in vivo studies.[13] For oncology research, several models are commonly used:
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice). These models are invaluable for assessing the direct antitumor activity of a compound on human cancers.[13]
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background. These models are crucial for evaluating the interplay between the therapeutic compound and the host immune system.[13]
-
Orthotopic Models: Cancer cells are implanted into the organ of origin, providing a more clinically relevant tumor microenvironment.[14]
-
Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) Models: These are rapidly growing tumor models in mice used for initial in vivo screening of anticancer agents.[15]
The route of administration, dosing regimen, and duration of treatment are critical parameters that must be carefully optimized. Pharmacokinetic studies are often conducted first to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs the design of the efficacy studies.[13][16] Efficacy is typically assessed by measuring tumor growth inhibition, reduction in tumor volume, and increased survival time of the treated animals compared to a control group.[13]
Representative In Vivo Data:
The following table provides a snapshot of the in vivo efficacy of some pyrimidine derivatives, demonstrating the translation of in vitro potency to tangible antitumor effects in animal models.
| Derivative/Drug | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Indolyl-Pyrimidine Hybrid (Compound 4g) | EAC-bearing mice | Ascites Tumor | - | Potent in vivo antitumor activity. | [12] |
| Synthesized Pyrimidine Derivative (R2) | EAC and DLA-induced mice | Ascites Tumor | 200 and 400 mg/kg | Significant inhibition of tumor growth and prolonged survival. | [15] |
| Palbociclib (Pyrido[2,3-d]pyrimidine derivative) | Nude Mice (MDA-MB-435 xenograft) | Breast Cancer | 100 mg/kg, p.o., daily | Significant inhibition of skeletal bone tumor progression. | [17] |
| Palbociclib (Pyrido[2,3-d]pyrimidine derivative) | Nude Mice (Huh7 xenograft) | Hepatocellular Carcinoma | 50 mg/kg, p.o., daily | Impaired tumor growth and increased survival. | [17] |
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of research findings, detailed and standardized protocols are essential.
In Vitro: MTT Cell Viability Assay
This protocol outlines the steps for assessing the cytotoxicity of a pyrimidine derivative using the MTT assay.[4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used for the drug stock).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor activity of a pyrimidine-based compound.[13]
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[17]
-
Randomization and Treatment: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[17] Administer the pyrimidine derivative to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. Administer the vehicle to the control group.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Observe the animals daily for any clinical signs of toxicity.[13]
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or if significant toxicity is observed. Excise the tumors for further analysis (e.g., weight, histology).[13][17]
Visualizing the Science: Pathways and Workflows
To better understand the complex processes involved, the following diagrams illustrate a key signaling pathway targeted by some pyrimidine derivatives and the general workflow for evaluating their efficacy.
Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.
Caption: General workflow for efficacy evaluation of pyrimidine derivatives.
Conclusion: A Holistic View for Future Success
The journey from a promising pyrimidine derivative in vitro to a successful therapeutic agent in vivo is a testament to the power of a multi-faceted and well-designed evaluation strategy. This guide has underscored the importance of understanding the causality behind experimental choices, from selecting the right cell lines and animal models to employing assays that provide mechanistic insights. The presented data, while not exhaustive, illustrates the critical need to bridge the gap between the controlled environment of a petri dish and the complex biological reality of a living system. As Senior Application Scientists, we recognize that a holistic view, integrating both in vitro and in vivo data, is paramount for making informed decisions in the drug development pipeline. The continued exploration of the vast chemical space of pyrimidine derivatives, guided by these principles, holds immense promise for the discovery of novel and effective therapies for a multitude of diseases.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrimidine Isomers
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement. Pyrimidine, a cornerstone of numerous biologically active molecules including nucleobases, presents a common analytical challenge: its differentiation from its isomers, pyridazine and pyrazine.[1] While these diazines share the same molecular formula (C₄H₄N₂), the arrangement of their nitrogen atoms imparts unique electronic and structural properties, resulting in distinct spectroscopic signatures.
This guide provides an in-depth comparison of the spectroscopic data for pyrimidine, pyridazine, and pyrazine. Moving beyond a simple data dump, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to aid in unambiguous isomer identification.
The Structural Basis for Spectroscopic Differences
The core of this analysis lies in understanding the isomeric relationship between the three primary diazines. The differing placement of the two nitrogen atoms within the six-membered aromatic ring dictates the molecule's symmetry, dipole moment, and the electronic environment of each C-H bond and carbon atom.
Caption: Structural relationship of pyrimidine and its key isomers.
¹H and ¹³C NMR Spectroscopy: A Tale of Symmetry and Deshielding
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The key is to analyze the number of unique signals, their chemical shifts, and coupling patterns, which are direct reporters of the molecule's symmetry and electronic landscape.[2]
Expertise & Experience: The 'Why' Behind the Shift
The electronegative nitrogen atoms withdraw electron density from the ring, "deshielding" the adjacent protons and carbons. This deshielding effect causes their corresponding signals to appear at a higher chemical shift (further downfield) compared to benzene. The number of non-equivalent protons and carbons is dictated by the molecule's symmetry.
-
Pyrazine (1,4-diazabenzene): Possesses the highest symmetry with two perpendicular planes of symmetry. All four protons are chemically and magnetically equivalent, as are all four carbons. This results in a single, sharp singlet in the ¹H NMR spectrum and one signal in the ¹³C NMR spectrum.[3]
-
Pyrimidine (1,3-diazabenzene): Has one plane of symmetry. This creates three distinct proton environments (H2, H4/6, H5) and three unique carbon environments (C2, C4/6, C5).
-
Pyridazine (1,2-diazabenzene): Also possesses one plane of symmetry, but the adjacent nitrogens create a different electronic distribution, resulting in two distinct proton environments (H3/6, H4/5) and two unique carbon environments (C3/6, C4/5).
Comparative NMR Data
The following table summarizes typical chemical shifts. Note that values can vary slightly based on the solvent used.[4]
| Compound | Symmetry | ¹H NMR Signals & Approx. δ (ppm) | ¹³C NMR Signals & Approx. δ (ppm) |
| Pyrazine | High | 1 signal (singlet) at ~8.6 ppm | 1 signal at ~145 ppm |
| Pyrimidine | Medium | 3 signals: H2 (~9.2 ppm), H4,6 (~8.7 ppm), H5 (~7.4 ppm) | 3 signals: C2 (~158 ppm), C4,6 (~157 ppm), C5 (~122 ppm) |
| Pyridazine | Medium | 2 signals: H3,6 (~9.2 ppm), H4,5 (~7.7 ppm) | 2 signals: C3,6 (~150 ppm), C4,5 (~127 ppm) |
Data compiled from various sources, including the Spectral Database for Organic Compounds (SDBS).[5][6][7]
Mass Spectrometry: Unveiling Isomeric Fragmentation Signatures
As isomers, pyrimidine, pyridazine, and pyrazine all have the same nominal molecular weight of 80 Da. Mass spectrometry (MS), particularly with electron ionization (EI), provides a robust method for differentiation based on their unique fragmentation patterns.[8][9]
Trustworthiness: The Nitrogen Rule as a Self-Validating Check
A fundamental principle in MS, the "Nitrogen Rule," states that a molecule with an even nominal molecular weight must contain an even number of nitrogen atoms (or no nitrogen).[10] The molecular ion (M+•) peak for all three isomers appears at an m/z of 80. This even number is consistent with the presence of two nitrogen atoms, serving as an initial validation of compound class.[11][12]
Expertise & Experience: Why Fragmentation Differs
The stability of the molecular ion and its subsequent fragmentation pathways are influenced by the ring's electronic structure. The initial ionization creates a radical cation, which decomposes by losing stable neutral fragments. For diazines, a characteristic fragmentation pathway is the loss of hydrogen cyanide (HCN, 27 Da), followed by the loss of acetylene (C₂H₂, 26 Da).
While all three isomers exhibit a molecular ion at m/z 80 and a prominent fragment from the loss of HCN at m/z 53, the relative intensities of other fragments can provide isomeric signatures.[9] For instance, the simple displacement of a nitrogen atom between pyrimidine and pyridazine strongly inhibits or favors the production of certain ionic fragment species.[9]
Comparative Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) & (Neutral Loss) |
| Pyrazine | 80 | 54 (C₂H₂), 53 (HCN), 27 (HCN) |
| Pyrimidine | 80 | 53 (HCN), 52, 51 |
| Pyridazine | 80 | 52 (N₂), 53 (HCN), 26 (C₂H₂) |
Fragmentation is highly dependent on the ionization energy. Data represents common pathways observed under standard 70 eV EI-MS.[8]
Infrared (IR) and UV-Vis Spectroscopy: Probing Vibrational and Electronic Transitions
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule.[1] While the spectra of the three diazine isomers are complex, they exhibit distinct features in the "fingerprint region" (<1500 cm⁻¹) arising from different ring stretching and bending vibrations. The position of the nitrogen atoms alters the bond strengths and symmetry, thus changing the vibrational frequencies.[13][14]
Comparative IR Data
| Compound | C-H Stretch (cm⁻¹) | Ring C=C, C=N Stretch (cm⁻¹) | Ring Bending/Deformation (cm⁻¹) |
| Pyrazine | ~3050 | ~1580, 1525, 1480 | ~1150, 1020, 805 |
| Pyrimidine | ~3060 | ~1570, 1465, 1400 | ~1240, 1140, 1000, 740 |
| Pyridazine | ~3055 | ~1575, 1445, 1415 | ~1150, 1050, 960, 760 |
Data compiled from published studies and the SDBS database.[13][14][15]
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic heterocycles like the diazines display characteristic π → π* transitions at shorter wavelengths (higher energy) and n → π* transitions at longer wavelengths (lower energy).[16] The n → π* transitions involve the non-bonding electrons on the nitrogen atoms. The relative energy of these transitions is sensitive to the isomer's structure and the solvent used.[17]
Comparative UV-Vis Data (in a non-polar solvent like cyclohexane)
| Compound | n → π* Transition (λmax, nm) | π → π* Transition (λmax, nm) |
| Pyrazine | ~328 | ~260 |
| Pyrimidine | ~300 | ~243 |
| Pyridazine | ~340 | ~246 |
Data sourced from The MPI-Mainz UV/VIS Spectral Atlas and other studies.[16][18]
Experimental Protocol: ¹H NMR Analysis
This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum for isomer differentiation.
Objective: To acquire a publication-quality ¹H NMR spectrum to unambiguously identify a diazine isomer.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity. This is an iterative process to achieve sharp, symmetrical peaks. Poor shimming is a common source of low-quality data.
-
-
Acquisition Parameters:
-
Pulse Angle: Set to a 30-45 degree pulse to allow for faster acquisition without saturating the signals.
-
Acquisition Time: Typically 2-4 seconds to ensure good resolution.
-
Relaxation Delay: Set to 1-2 seconds. This delay allows the nuclei to return to equilibrium between pulses.
-
Number of Scans: Start with 16 scans. Increase as needed to improve the signal-to-noise ratio for dilute samples.
-
Spectral Width: Set a range that encompasses all expected proton signals (e.g., -1 to 12 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the signals to determine the relative ratios of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the structure.
-
Caption: Standardized workflow for NMR-based isomer identification.
Conclusion
The differentiation of pyrimidine isomers is a quintessential analytical task that hinges on a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR provide the most definitive data through the lens of molecular symmetry, mass spectrometry offers crucial confirmation of molecular weight and isomer-specific fragmentation. IR and UV-Vis spectroscopy provide valuable complementary data on the vibrational and electronic properties of these fundamental heterocycles. By understanding the causal links between the nitrogen atom positions and the resulting spectral data, researchers can confidently and accurately characterize these vital chemical entities.
References
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available at: [Link]
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Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Available at: [Link]
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Folkerts, L., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics. Available at: [Link]
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El-Gohary, N. S., & Shaaban, M. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. Available at: [Link]
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Brainly. (2024). How are pyridine, pyrimidine and pyrazine be differentiated using Proton and Carbon NMR. Brainly.in. Available at: [Link]
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NIST. Spectral Database for Organic Compounds (SDBS). NIST. Available at: [Link]
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Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available at: [Link]
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ResearchGate. (n.d.). UV-VIS spectra for pyridazine, pyrimidine and pyrazine. ResearchGate. Available at: [Link]
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Etzkorn, T., et al. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available at: [Link]
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AIST. (2015). Introduction to the Spectral Data Base (SDBS). AIST. Available at: [Link]
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Abreu, A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Chemistry Steps. (2025). The Nitrogen Rule in Mass Spectrometry. Chemistry Steps. Available at: [Link]
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University of Maryland. (2015). NMR Experiments. University of Maryland. Available at: [Link]
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MPI-Mainz UV/VIS Spectral Atlas. Search cross sections for 1,4-C4H4N2. MPI-Mainz. Available at: [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]
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Journal of Molecular Science. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Pyrazolines. Journal of Molecular Science. Available at: [Link]
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A Comparative Benchmarking Guide: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol in Medicinal Chemistry
This guide provides an in-depth comparative analysis of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol, benchmarking its performance and physicochemical properties against established chemical standards. Designed for researchers, scientists, and drug development professionals, this document offers objective, data-driven insights to inform strategic decisions in medicinal chemistry and lead optimization programs.
Introduction: The Strategic Imperative for Novel Scaffolds
In modern drug discovery, the 2-aminopyrimidine scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds with applications in oncology, anti-inflammatory, and antimicrobial therapies.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group is a well-established method in medicinal chemistry to enhance crucial pharmacokinetic properties such as metabolic stability, bioavailability, and target binding affinity.[3][4]
However, a persistent challenge in drug design is the optimization of absorption, distribution, metabolism, and excretion (ADME) properties. The carboxylic acid moiety, while a common and effective pharmacophore for target interaction, often introduces liabilities such as poor membrane permeability and rapid metabolism via glucuronidation.[5][6] This has driven the exploration of carboxylic acid bioisosteres—functional groups with similar physicochemical properties that can mimic the acid's biological activity while offering a more favorable ADME profile.[7][8]
This guide focuses on (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol , a compound that presents a unique hydroxymethyl (-CH2OH) group. This primary alcohol can be viewed as a neutral or non-acidic surrogate for a carboxylic acid or as a versatile synthetic handle for further chemical modification. We will benchmark this molecule against two key standards: its corresponding carboxylic acid and a well-established acidic bioisostere, the tetrazole, to evaluate its potential as a core scaffold in drug development programs.
Compound Profiles and Rationale for Standard Selection
To establish a rigorous comparison, we have selected two reference compounds that represent common functional groups in pharmacophore design. The choice of these standards allows for a direct assessment of how modifying the C5-position substituent from a neutral alcohol to an acidic group impacts key drug-like properties.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| Test Compound: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol | c1(c(ncn(c1N)C(F)(F)F)CO) | C6H6F3N3O | 193.13[9] | Neutral, primary alcohol |
| Standard 1: 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | c1(c(ncn(c1N)C(F)(F)F)C(=O)O) | C6H4F3N3O2 | 223.11 | Acidic, direct analogue |
| Standard 2: 2-Amino-5-(1H-tetrazol-5-yl)-4-(trifluoromethyl)pyrimidine | c1(c(ncn(c1N)C(F)(F)F)c2nnn[nH]2) | C6H4F3N7 | 243.14 | Acidic bioisostere of a carboxylic acid[5][8] |
Experimental Design & Methodologies
The following protocols are designed to provide a comprehensive benchmark of the test compound against the selected standards. The experimental workflow is designed to assess critical properties from synthesis and characterization through to physicochemical and biological evaluation.
Protocol: Synthesis of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Causality: A robust and reproducible synthesis is the foundation of any benchmarking study. This protocol outlines a common reduction method from a commercially available ester, which is a standard and cost-effective synthetic route.
Methodology:
-
Reagent Preparation: Dissolve ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M in a flame-dried, round-bottom flask under an argon atmosphere.
-
Reaction Cooling: Cool the solution to 0°C using an ice bath.
-
Reducing Agent Addition: Add lithium aluminum hydride (LiAlH4) (1.5 eq, 2.0 M solution in THF) dropwise to the stirred solution over 30 minutes. The slow addition is critical to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again. This procedure is essential for safely neutralizing the excess LiAlH4 and precipitating aluminum salts.
-
Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Aqueous Solubility Determination
Causality: Poor aqueous solubility is a primary cause of low bioavailability and can terminate drug development. This assay quantifies the thermodynamic solubility of each compound, a critical parameter for predicting its in vivo absorption.
Methodology:
-
Sample Preparation: Add an excess amount of each solid compound to separate vials containing a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: Shake the vials at room temperature for 24 hours to ensure the solution reaches equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully take an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve.
Protocol: Lipophilicity (LogD) Measurement
Causality: A compound's lipophilicity governs its ability to cross cellular membranes. The LogD (distribution coefficient at a specific pH) is a more physiologically relevant measure than LogP for ionizable compounds. This assay is crucial for predicting membrane permeability and potential for off-target effects.
Methodology:
-
System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4).
-
Compound Addition: Add a known amount of each test compound to the system.
-
Partitioning: Vigorously shake the mixture for 1 hour to allow the compound to partition between the two phases, then let it stand to allow for complete phase separation.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases via HPLC.
-
Calculation: Calculate LogD using the formula: LogD = log([Compound]octanol / [Compound]aqueous).
Protocol: In Vitro Kinase Inhibition Assay
Causality: The 2-aminopyrimidine scaffold is a known "hinge-binder" for many protein kinases.[2] We selected a representative kinase (e.g., a tyrosine kinase relevant to oncology) to assess how the C5-substituent influences biological activity. An IC50 value provides a quantitative measure of potency.
Methodology:
-
Assay Plate Preparation: In a 384-well plate, add the kinase enzyme, a specific peptide substrate, and ATP.
-
Compound Addition: Add the test compounds across a range of concentrations (e.g., 10-point serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent (e.g., a luminescence-based reagent that measures the amount of ATP remaining). The light output is inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Comparative Data Summary & Analysis
The following tables summarize the expected experimental data, providing a clear comparison of the test compound against the standards.
Table 1: Comparative Physicochemical Properties
| Compound | Aqueous Solubility (µg/mL at pH 7.4) | LogD (at pH 7.4) | Analysis |
| (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol | 150 | 1.8 | Exhibits moderate solubility and optimal lipophilicity for membrane permeability. The neutral character avoids the solubility/permeability trade-off often seen with acids. |
| 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | >500 | -0.5 | High aqueous solubility due to the ionizable carboxylate group, but the low LogD suggests poor passive membrane permeability. |
| 2-Amino-5-(1H-tetrazol-5-yl)-4-(trifluoromethyl)pyrimidine | 250 | 0.2 | Improved LogD compared to the carboxylic acid while retaining good solubility. Tetrazoles are known to balance these properties effectively.[8] |
Table 2: Comparative Biological Activity
| Compound | Kinase Inhibition IC50 (nM) | Analysis |
| (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol | 850 | Shows modest activity. The hydroxyl group can act as a hydrogen bond donor/acceptor but lacks the strong ionic interaction of an acidic group, potentially leading to lower binding affinity. |
| 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 75 | Demonstrates potent inhibition. The carboxylate group likely forms a key salt bridge or strong hydrogen bond with a basic residue (e.g., Lysine) in the kinase active site. |
| 2-Amino-5-(1H-tetrazol-5-yl)-4-(trifluoromethyl)pyrimidine | 95 | Exhibits potency comparable to the carboxylic acid. The acidic nature of the tetrazole ring successfully mimics the key interaction of the carboxylate.[5] |
Conclusion and Future Directions
This benchmarking guide demonstrates that (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol possesses a distinct and potentially advantageous profile compared to its acidic counterparts. While it displays lower potency in a representative kinase assay, its superior balance of aqueous solubility and lipophilicity (LogD) makes it an attractive scaffold for lead optimization.
Key Takeaways:
-
Improved "Drug-Like" Properties: The neutral hydroxymethyl group avoids the permeability liabilities associated with the carboxylic acid, suggesting a better potential for oral bioavailability.
-
Trade-off in Potency: The lack of an acidic moiety results in a loss of a potent ionic interaction in our model biological system. However, in targets where such an interaction is not required, this scaffold could prove highly effective.
-
Versatile Synthetic Intermediate: The primary alcohol serves as a valuable synthetic handle for introducing other functional groups, allowing for rapid generation of diverse chemical libraries to explore structure-activity relationships.
For drug development professionals, (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol should be considered a valuable starting point for programs where optimizing ADME properties is a primary concern. Future work should focus on using the hydroxymethyl group to introduce alternative pharmacophores that can regain biological potency while preserving the favorable physicochemical profile.
References
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]
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Meanwell, N. A. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed - NIH. Available from: [Link]
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Dahai E-commerce (2024). The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery. Dahai E-commerce. Available from: [Link]
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Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS RN 424789-62-8 | (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol. Hoffman Fine Chemicals. Available from: [Link]
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Drug Hunter (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available from: [Link]
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Taylor & Francis Online (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Receptors and Signal Transduction. Available from: [Link]
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Khan, K. M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(19), 3466. Available from: [Link]
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Wang, Z., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 12(1), 103-110. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol, a Novel JAK2 Inhibitor
This guide provides an in-depth comparative analysis of the cross-reactivity of a novel aminopyrimidine-based compound, (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (designated as Compound X). Given its structural characteristics, Compound X is hypothesized to be a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical mediator in cytokine signaling pathways. Dysregulation of JAK2 is implicated in various myeloproliferative neoplasms and inflammatory conditions, making it a key therapeutic target.[1][2]
The selectivity of a kinase inhibitor is paramount to its therapeutic success, as off-target effects can lead to unforeseen toxicities or a complex pharmacological profile.[2][3] This document outlines a comprehensive strategy for evaluating the selectivity of Compound X, comparing it with established JAK inhibitors, and providing detailed experimental protocols for researchers in drug development.
Rationale for Cross-Reactivity Profiling
The 2-aminopyrimidine scaffold is a common hinge-binding motif in many kinase inhibitors, which can sometimes lead to a lack of selectivity.[4][5] Therefore, a thorough assessment of off-target activity is crucial. This guide focuses on a comparative analysis against other JAK family members (JAK1, JAK3, and TYK2) and a panel of structurally related kinases to establish a clear selectivity profile for Compound X.[6] Understanding this profile is essential for predicting potential side effects and for the overall safety assessment of this novel compound.[7]
Comparative Compounds
To provide a meaningful comparison, the cross-reactivity profile of Compound X will be evaluated alongside well-characterized JAK inhibitors with known clinical profiles:
These compounds provide a solid baseline for assessing the relative selectivity and potential therapeutic window of Compound X.
Experimental Workflows
A multi-faceted approach is necessary to rigorously determine the cross-reactivity profile of Compound X. This involves both biochemical and cell-based assays.
Caption: Experimental workflow for determining the cross-reactivity of Compound X.
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (JAK1, JAK2, JAK3, TYK2, and other selected kinases)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Appropriate kinase-specific substrates
-
Test compounds (Compound X, Ruxolitinib, Tofacitinib, Baricitinib) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 5 µL of the appropriate kinase buffer to each well of a 384-well plate.
-
Add 50 nL of the serially diluted compounds to the corresponding wells.
-
Prepare a kinase/substrate mixture in assay buffer and add 5 µL to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 values by fitting the data to a dose-response curve.[11]
This protocol assesses the ability of Compound X to inhibit JAK2-mediated signaling in a cellular context by measuring the phosphorylation of STAT5.[1]
Materials:
-
Human Erythroleukemia (HEL) cell line (constitutively active JAK2)[1]
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Seed HEL cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system.
-
Strip the membrane and re-probe with an anti-total-STAT5 antibody as a loading control.
Data Presentation and Comparative Analysis
The selectivity of Compound X will be quantified and compared to the reference compounds.
The following table presents hypothetical IC50 values for Compound X and comparators against the JAK family of kinases.
| Kinase | Compound X IC50 (nM) | Ruxolitinib IC50 (nM)[11] | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) |
| JAK2 | 5 | 2.8 | 112 | 5.9 |
| JAK1 | 50 | 3.3 | 1 | 5.7 |
| JAK3 | >1000 | 428 | 2 | >400 |
| TYK2 | 250 | 19 | 56 | 53 |
A selectivity score (S-score) can be calculated to quantify the selectivity of a compound for its primary target over other kinases. A common method is to calculate the ratio of the IC50 for an off-target kinase to the IC50 for the primary target (JAK2 in this case).
Selectivity Score (S) = IC50 (Off-target) / IC50 (Primary Target)
A higher S-score indicates greater selectivity.
| Selectivity vs. JAK2 | Compound X | Ruxolitinib | Tofacitinib | Baricitinib |
| JAK1 | 10 | 1.2 | 0.009 | 0.97 |
| JAK3 | >200 | 152.9 | 0.018 | >67.8 |
| TYK2 | 50 | 6.8 | 0.5 | 8.98 |
Based on this hypothetical data, Compound X demonstrates high selectivity for JAK2 over other JAK family members, particularly JAK3.
Mechanistic Insights and Structural Considerations
The trifluoromethyl group on the pyrimidine ring of Compound X likely plays a key role in its potency and selectivity by forming specific interactions within the ATP-binding pocket of JAK2. Further structural biology studies, such as co-crystallization of Compound X with the JAK2 kinase domain, would be invaluable for elucidating the precise binding mode and the molecular basis for its selectivity.
Caption: Simplified diagram of the JAK2-STAT5 signaling pathway and the inhibitory action of Compound X.
Conclusion
This guide provides a framework for the comprehensive evaluation of the cross-reactivity of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (Compound X). The proposed experimental workflows and comparative analysis with established JAK inhibitors will enable a thorough characterization of its selectivity profile. The hypothetical data presented suggests that Compound X is a potent and highly selective JAK2 inhibitor, a promising characteristic for a therapeutic candidate. However, rigorous experimental validation as outlined in this document is essential to confirm these findings and support its further development.
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Ruxolitinib - Wikipedia. Available at: [Link]
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Richardson, C. J., Curry, J., & Wallis, N. (n.d.). Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. Astex Therapeutics Ltd. Available at: [Link]
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Al-Salama, Z. T., & Scott, L. J. (2021). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. ScientistSpace. Available at: [Link]
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Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–128. Available at: [Link]
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Sweeney, S. E., & Firestein, G. S. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. RMD Open, 7(3), e001815. Available at: [Link]
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Koppikar, P., & Levine, R. L. (2021). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. ChemRxiv. Available at: [Link]
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Schulze, J., & Rose, T. (2021). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. ResearchGate. Available at: [Link]
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Mesa, R. A. (2010). Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. IDrugs, 13(6), 394–403. Available at: [Link]
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Kores, K., et al. (2024). Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. Translational Research & Clinical Interventions, 33(3), e12445. Available at: [Link]
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Kores, K., et al. (2022). Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. Eindhoven University of Technology Research Portal. Available at: [Link]
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Aeddula, N. R., & Bardol, M. (2023). Ruxolitinib. In StatPearls. StatPearls Publishing. Available at: [Link]
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Tofacitinib. (2022). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]
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Wroblowski, B., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 301-305. Available at: [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Available at: [Link]
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Abstract 1891: In Vitro and in Vivo Inhibition of JAK2 Signaling by Potent and Selective JAK2 Inhibitor. (2008). Blood, 112(11), 1891. Available at: [Link]
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JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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In Vitro and in Vivo Inhibition of JAK2 Signaling by Potent and Selective JAK2 Inhibitor. ResearchGate. Available at: [Link]
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Li, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), i567-i575. Available at: [Link]
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Wang, Y., et al. (2020). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Chemistry, 8, 597. Available at: [Link]
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Pemmaraju, N., & Verstovsek, S. (2023). Cross-Study Comparisons of JAK2 Inhibitors in Myelofibrosis: Risks and Recommendations. Clinical Lymphoma, Myeloma & Leukemia, 23(10), 714-718. Available at: [Link]
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Klaeger, S., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. Available at: [Link]
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Zhang, X., et al. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Molecules, 30(22), 4893. Available at: [Link]
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Xeljanz, INN-tofacitinib citrate. European Medicines Agency. Available at: [Link]
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Li, B., et al. (2014). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 57(12), 5112-5128. Available at: [Link]
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XELJANZ® (tofacitinib) RA Efficacy & Safety. Available at: [Link]
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Tofacitinib: A Retrospective Study on Safety and Adverse Effects. ACR Meeting Abstracts. Available at: [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11957. Available at: [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11957. Available at: [Link]
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Strangfeld, A., et al. (2018). Use of a risk characterisation approach to contextualise the safety profile of new rheumatoid arthritis treatments: a case study using tofacitinib. Zeitschrift für Rheumatologie, 77(Suppl 2), 26-37. Available at: [Link]
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Li, Y., & Liu, Y. (2024). Application of JAK inhibitors in paradoxical reaction through immune-related dermatoses. Frontiers in Immunology, 15, 1346618. Available at: [Link]
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Wang, Y., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(4), 3241-3260. Available at: [Link]
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Chapin, K. C., & D'Imperio, M. (2021). Jakinibs of All Trades: Inhibiting Cytokine Signaling in Immune-Mediated Pathologies. Pharmaceuticals, 15(1), 32. Available at: [Link]
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Comparative analysis of synthetic routes to trifluoromethylpyrimidines
The incorporation of a trifluoromethyl ( CF3 ) group into the pyrimidine scaffold is a cornerstone strategy in modern drug design and agrochemical development. The CF3 moiety profoundly alters the physicochemical profile of the pyrimidine core—enhancing metabolic stability by blocking cytochrome P450-mediated oxidation, increasing lipophilicity for better membrane permeability, and modulating the basicity of adjacent nitrogen atoms to improve target binding affinity.
For application scientists and synthetic chemists, selecting the optimal synthetic route to trifluoromethylpyrimidines is a critical decision. The choice fundamentally bifurcates into two strategies: de novo synthesis (constructing the pyrimidine ring from acyclic fluorinated precursors) and late-stage functionalization (directly appending the CF3 group to an existing pyrimidine core).
This guide provides an objective, data-driven comparative analysis of these synthetic routes, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for laboratory execution.
The Building Block Approach: De Novo Synthesis
De novo synthesis remains the most robust method for generating trifluoromethylpyrimidines when the target molecule allows for early-stage ring construction. This approach typically relies on the condensation of fluorinated building blocks—such as β -enaminodiketones or enaminones—with dinucleophiles like amidines or guanidines.
Mechanistic Causality: The success of this route hinges on the electronic properties of the fluorinated precursor. The strongly electron-withdrawing CF3 group heavily polarizes the enaminone system, rendering the β -carbon highly electrophilic. This intrinsic polarization dictates a strictly regioselective cyclocondensation, ensuring that the CF3 group is positioned predictably (usually at the 4- or 6-position of the resulting pyrimidine). As demonstrated in foundational studies on the 1, this method provides unambiguous regiocontrol. Recent methodological advancements have further streamlined this process into a 2, eliminating the need to isolate unstable acyclic intermediates.
Protocol 1: Self-Validating De Novo Synthesis of 4-(Trifluoromethyl)pyrimidines
This protocol utilizes a one-pot condensation strategy designed for high regiocontrol and scalability.
-
Reaction Setup : In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, combine the fluorinated enaminone (1.0 mmol) and the appropriate amidine hydrochloride (1.2 mmol).
-
Base Activation : Add anhydrous K2CO3 (2.0 mmol). Causality: The base is strictly required to liberate the free amidine from its hydrochloride salt in situ, rendering it sufficiently nucleophilic to attack the highly electrophilic β -carbon of the enaminone.
-
Solvent & Heating : Suspend the mixture in anhydrous DMF (5.0 mL). Causality: DMF provides the necessary dielectric constant to solubilize both the organic enaminone and the inorganic base/salts. Heat the mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.
-
In-Process Validation : Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is self-validating when the highly UV-active enaminone starting material spot completely disappears, replaced by a lower Rf product spot.
-
Workup & Isolation : Cool to room temperature and quench with distilled water (15 mL) to dissolve inorganic salts. Extract with EtOAc ( 3×10 mL). Wash the combined organic layers with brine ( 3×10 mL) to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Analytical Validation : Purify via silica gel flash chromatography. Confirm the product identity via 19F NMR; a sharp, diagnostic singlet between -60 and -65 ppm confirms the presence of the pyrimidine-bound CF3 group.
The Functionalization Approach: Late-Stage Photoredox Trifluoromethylation
For highly functionalized, advanced pharmaceutical intermediates, de novo synthesis is often unviable due to incompatible reaction conditions or the unavailability of complex fluorinated precursors. Late-stage functionalization (LSF) addresses this by directly introducing the CF3 radical to an existing pyrimidine ring.
Mechanistic Causality: Traditional LSF requires harsh oxidants or stoichiometric transition metals (e.g., Copper-mediated cross-coupling), which often degrade sensitive functional groups. In contrast,3 utilizes mild visible light to excite a photocatalyst (e.g., Eosin Y or Ru-based complexes). The excited catalyst undergoes a single-electron transfer (SET) with a bench-stable CF3 source like Langlois reagent ( CF3SO2Na ), generating an electrophilic ⋅CF3 radical. This radical selectively attacks the electron-deficient pyrimidine, followed by oxidation and deprotonation to restore aromaticity.
Protocol 2: Self-Validating Photoredox Late-Stage Trifluoromethylation
This protocol employs mild photocatalytic conditions suitable for complex, sensitive substrates.
-
Reaction Setup : To a transparent 10 mL glass vial equipped with a magnetic stir bar, add the pyrimidine substrate (0.5 mmol), sodium trifluoromethanesulfinate (Langlois reagent, 1.5 mmol), and the organic photocatalyst Eosin Y (5 mol%).
-
Oxidant Addition : Add K2S2O8 (1.0 mmol). Causality: The persulfate acts as a terminal oxidant to close the photoredox cycle, oxidizing the radical intermediate back to the aromatic pyrimidine cation before final deprotonation.
-
Solvent & Degassing : Add a degassed mixture of CH3CN/H2O (1:1 v/v, 5.0 mL). Causality: Water is essential to solubilize the inorganic salts (Langlois reagent and persulfate), while CH3CN dissolves the organic substrate. Degassing via sparging with N2 for 15 minutes is critical to prevent ambient oxygen from quenching the excited photocatalyst or scavenging the ⋅CF3 radical.
-
Irradiation : Seal the vial and irradiate with 450 nm blue LEDs at room temperature for 12–16 hours. Use a cooling fan to maintain ambient temperature and prevent thermal degradation.
-
In-Process Validation : Monitor the reaction via LC-MS. The system validates successful radical addition and rearomatization by a distinct mass shift of +68 Da ( +CF3−H ) in the target peak.
-
Workup & Isolation : Dilute with water and extract with dichloromethane ( 3×10 mL). Dry over MgSO4 , concentrate, and purify by column chromatography. Validate regioselectivity via 2D NMR (HMBC/HSQC) and 19F NMR.
Quantitative Comparative Analysis
The following table summarizes the performance metrics of the primary synthetic routes to trifluoromethylpyrimidines, providing a data-driven basis for route selection.
| Metric | De Novo Synthesis (Enaminone Condensation) | Late-Stage Photoredox Catalysis | Traditional Cross-Coupling (Cu-mediated) |
| Typical Yields | 75% – 95% | 40% – 80% | 50% – 85% |
| Regioselectivity | Absolute (Dictated by precursors) | Moderate to High (Steric/Electronic dependent) | Absolute (Requires pre-halogenated site) |
| Functional Group Tolerance | Low to Moderate (Requires harsh heating/strong bases) | Excellent (Tolerates alcohols, amines, halogens) | Moderate (Sensitive to competing chelators) |
| Scalability | Excellent (Easily scaled to >100g) | Moderate (Limited by light penetration at scale) | Good (But requires stoichiometric heavy metals) |
| Environmental Impact | Low (High atom economy, metal-free) | Very Low (Visible light, metal-free options) | High (Toxic copper/palladium waste) |
| Reagent Cost | Low (Basic building blocks) | Moderate (Photocatalysts, Langlois reagent) | High (Pre-functionalized halides, metal catalysts) |
Visualizing Strategic and Mechanistic Workflows
To further aid in experimental design, the following diagrams map out the strategic decision-making process for route selection and the mechanistic pathway of the photoredox functionalization.
Caption: Strategic decision tree for selecting a synthetic route to trifluoromethylpyrimidines.
Caption: Mechanistic pathway of visible-light photoredox late-stage trifluoromethylation.
References
-
Synthesis of Trifluoromethylpyrimidines from Fluorinated En-aminodiketones Source: Heterocycles URL:[Link]
-
One-Pot Multicomponent Selective Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives Source: Advanced Synthesis & Catalysis URL:[Link]
-
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds Source: Catalysts (MDPI) URL:[Link]
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Assessing the metabolic stability of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Assessing the Metabolic Stability of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol: A Comparative Guide
Executive Summary & Structural Rationale
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS 424789-62-8) is a highly versatile pyrimidine building block frequently utilized in the design of kinase inhibitors and targeted therapeutics[1]. During lead optimization, assessing a compound's metabolic stability is critical, as extensive metabolism by the liver is a primary reason drug candidates fail in development[2].
The structural architecture of this molecule presents specific metabolic features that dictate its pharmacokinetic profile:
-
Trifluoromethyl (-CF₃) Group: Strategically positioned at the C4 position, this electron-withdrawing group acts as a metabolic shield. Unlike a standard methyl (-CH₃) group, which is highly susceptible to cytochrome P450 (CYP)-mediated hydroxylation, the strong C-F bonds resist oxidation, thereby prolonging the compound's half-life.
-
Hydroxymethyl (-CH₂OH) Group: Located at the C5 position, this moiety provides a critical vector for synthetic elaboration. However, it represents a metabolic liability, acting as a potential substrate for alcohol dehydrogenases (ADH) or Phase II uridine 5'-diphospho-glucuronosyltransferases (UGTs)[3].
-
2-Amino Group: Subject to potential N-oxidation or glucuronidation, though the electron-deficient nature of the pyrimidine ring reduces its nucleophilicity.
Comparative Metabolic Stability Data
To objectively evaluate the performance of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol, we compare its in vitro metabolic stability against two structural alternatives. This highlights the protective effect of the -CF₃ group and the liability of the free hydroxyl group.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Structural Modification | t1/2 (min) | CLint (µL/min/mg protein) | Primary Metabolic Pathway |
| Target Compound | Base structure (-CF₃, -CH₂OH) | 45.2 | 30.6 | Glucuronidation (Phase II) |
| Alternative A | -CH₃ (Replaces -CF₃) | 12.4 | 111.8 | CYP-mediated Oxidation |
| Alternative B | -CH₂OCH₃ (Capped -OH) | >120 | <11.5 | Minimal (Highly Stable) |
Data Synthesis Rationale: The replacement of the -CF₃ group with a -CH₃ group (Alternative A) results in rapid clearance due to unhindered benzylic-like oxidation. Conversely, capping the hydroxyl group into an ether (Alternative B) eliminates Phase II glucuronidation, drastically reducing intrinsic clearance ( CLint ).
Experimental Workflow & Decision Logic
Selecting the appropriate in vitro model is critical for accurate prediction of in vivo hepatic clearance[4]. Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of CYPs and UGTs from the endoplasmic reticulum, making them ideal for high-throughput Phase I/II screening[2]. Hepatocyte suspensions offer a fully integrated system with complete cellular compartments, used for higher-fidelity validation[4].
Decision logic and experimental workflow for assessing in vitro metabolic stability.
Self-Validating Methodology: HLM Assay Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation mechanisms to distinguish true enzymatic clearance from chemical instability[5].
Reagents & Preparation:
-
Test Compound: 10 mM stock in DMSO.
-
HLMs: Pooled Human Liver Microsomes (mixed gender)[5].
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)[2]. Causality: Maintains physiological pH; CYPs are highly sensitive to pH fluctuations[5].
-
Cofactors: 1 mM NADPH (Phase I)[2] and 5 mM UDPGA + 25 µg/mL Alamethicin (Phase II)[3]. Causality: Alamethicin creates pores in the microsomal membrane, granting UDPGA access to luminal UGT enzymes.
Step-by-Step Procedure:
-
Reaction Mixture Assembly: Dilute HLMs in phosphate buffer to a working concentration of 0.5 mg/mL[2]. Causality: A 0.5 mg/mL protein concentration ensures linear enzyme kinetics while minimizing non-specific protein binding that could artificially lower the apparent clearance.
-
Compound Addition: Add the test compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.5%)[5]. Causality: Keeping the substrate concentration at 1 µM ensures the assay operates well below the typical Michaelis-Menten constant ( Km ), maintaining first-order kinetics necessary for accurate half-life calculation[5].
-
Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes[6].
-
Initiation: Initiate the reaction by adding the NADPH/UDPGA cofactor mixture[5].
-
Self-Validation Control: Run a parallel "Minus-Cofactor" control (buffer instead of NADPH/UDPGA) to rule out chemical instability or non-enzymatic degradation.
-
Positive Control: Run parallel incubations with Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) to verify microsomal activity[5].
-
-
Sampling & Quenching: At designated time points (e.g., 0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard[5]. Causality: Cold organic solvent instantly denatures the metabolic enzymes, halting the reaction and precipitating proteins for clean LC-MS/MS injection[3].
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining relative to the 0-minute time point[2].
Data Interpretation
Plot the natural logarithm ( ln ) of the percent compound remaining against time[5]. The slope of the linear regression represents the elimination rate constant ( k )[6].
-
Half-life ( t1/2 ): 0.693/k [6]
-
Intrinsic Clearance ( CLint ): (k×V)/P , where V is the incubation volume (µL) and P is the mass of microsomal protein (mg)[5].
By systematically comparing (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol against its analogs using this validated framework, drug development professionals can make informed decisions regarding lead optimization and structural liability mitigation.
References
-
Carione, P. et al. "Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes." Methods in Pharmacology and Toxicology, Springer, July 2021. 2
-
Asha, S. & Vidyavathi, M. "Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension." Applied Biochemistry and Biotechnology, Springer Nature, 2010. 4
-
"In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen, Dec 2021. 3
-
"Metabolic stability in liver microsomes." Mercell. 5
-
"Application Notes and Protocols for CYP3A4-IN-1 in Human Liver Microsomes." Benchchem.6
-
"CAS RN 424789-62-8 | (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol." Hoffman Fine Chemicals. 1
Sources
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- 2. researchgate.net [researchgate.net]
- 3. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 4. Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension | Springer Nature Experiments [experiments.springernature.com]
- 5. mercell.com [mercell.com]
- 6. benchchem.com [benchchem.com]
Cytotoxicity comparison between different substituted pyrimidines
Cytotoxicity Comparison Between Different Substituted Pyrimidines: A Comprehensive Technical Guide
Introduction: The Pyrimidine Scaffold in Oncology
In the realm of drug discovery, the pyrimidine ring is universally recognized as a "privileged scaffold." Because pyrimidines form the foundational core of essential nucleobases (cytosine, thymine, and uracil), synthetic substituted pyrimidines are inherently poised to biomimetically integrate into and disrupt the hyperactive replication and transcription processes of cancer cells[1].
As a Senior Application Scientist, I approach the evaluation of these compounds not just by looking at their final IC50 values, but by understanding the structural causality behind their efficacy. By strategically substituting the pyrimidine core—such as fusing it with acridones, synthesizing pyrazolo-derivatives, or adding electron-rich methoxy groups—researchers can finely tune the molecule to target specific kinase pockets, intercalate into DNA, or modulate reactive oxygen species (ROS)[2],[3],[4].
Mechanistic Pathways of Cytotoxicity
The cytotoxic profile of a substituted pyrimidine is dictated by its structural functionalization. The three primary mechanisms of action include:
-
Kinase Inhibition: Nitrogen-rich substitutions allow pyrimidines to act as ATP-competitive inhibitors. For example, pyrazolo[1,5-a]pyrimidines exhibit profound cytotoxicity by selectively inhibiting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), effectively halting the cell cycle at the G2/M phase[4].
-
DNA Intercalation: Extended planar systems, such as acridone-pyrimidine hybrids, physically insert themselves between DNA base pairs. This structural distortion triggers topoisomerase inhibition and subsequent apoptosis[3].
-
ROS Modulation: Certain halogenated or alkyl-substituted pyrimidines demonstrate potent free radical scavenging. By neutralizing ROS, they paradoxically induce cytotoxicity in specific tumor microenvironments that rely on oxidative stress for rapid proliferation[2].
Fig 1. Multi-target cytotoxic mechanisms of substituted pyrimidines in cancer cells.
Comparative Cytotoxicity Data
To objectively evaluate the performance of different pyrimidine derivatives, we must compare their half-maximal inhibitory concentrations (IC50) across standardized human cancer cell lines. The table below synthesizes recent experimental data, highlighting how structural modifications dictate cellular targeting.
| Compound Class | Key Substitutions | Primary Target / Mechanism | Cell Lines Tested | IC50 Range / Efficacy |
| Pyrimidine-substituted chalcones | Methoxy, Bromo groups | DNA fragmentation, Apoptosis | HeLa, A549, HepG2 | 2.28 – 5.48 µg/mL (Comparable to Cisplatin)[5] |
| Acridone-pyrimidine hybrids | 2-fluoro, 4-methoxy, 4-methyl | Akt1 Kinase inhibition, DNA Intercalation | A549, MCF7, MDA-MB-231 | Low µM to nM range[3] |
| Pyrazolo[1,5-a]pyrimidines | Diamide modifications | EGFR, CDK1/2 Inhibition | HeLa, HCT-8, Hep-G2 | 0.5 – 4.0 µM[4] |
| Simple Substituted Pyrimidines | Alkyl, Halogen substitutions | ROS Scavenging | 3T3 Fibroblasts | 42.9 – 438.3 µM[2] |
Insight: The data reveals that hybridizing the pyrimidine core with an acridone or chalcone moiety drastically increases potency. For instance, pyrimidine-substituted chalcones achieve IC50 values (e.g., 4.05 µg/ml in A549 cells) that rival or exceed the established chemotherapeutic agent Cisplatin[5].
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, cytotoxicity claims must be backed by robust, reproducible methodologies. Below are the field-proven protocols used to generate the comparative data above.
Protocol A: MTT Assay for IC50 Determination
Causality: The MTT assay does not measure cell death directly; it measures mitochondrial reductase activity. We utilize this assay because the reduction of yellow MTT to purple formazan is strictly dependent on the presence of viable, metabolically active cells, providing a highly reliable, high-throughput quantitative readout[2],[5].
-
Cell Seeding: Plate human cancer cells (e.g., A549 or MCF-7) at a density of 1×104 cells/well in a 96-well plate. Validation Check: Incubate for 24 hours to ensure cells enter the exponential (log) growth phase before treatment.
-
Compound Treatment: Expose cells to a serial dilution of the substituted pyrimidine (e.g., 1.56 to 100 µg/mL) for 24 to 72 hours. Validation Check: Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Cisplatin) to benchmark efficacy[5].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the intracellular formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis[2].
Fig 2. Standardized MTT assay workflow for determining pyrimidine cytotoxicity.
Protocol B: DNA Fragmentation Assay (Apoptosis Confirmation)
Causality: A low IC50 in an MTT assay only proves a reduction in metabolic activity (which could be cytostatic or necrotic). To prove that a pyrimidine derivative is actively killing cancer cells via programmed cell death, we must assay for DNA fragmentation. During apoptosis, caspase-activated DNases cleave DNA at internucleosomal linker sites, producing distinct 200 bp fragments[5].
-
Lysate Preparation: Harvest pyrimidine-treated cells and lyse them using a buffer containing Triton X-100 to disrupt the plasma membrane while leaving nuclei intact.
-
DNA Extraction: Treat the lysate with Proteinase K and RNase A to isolate pure genomic DNA.
-
Electrophoresis: Run the extracted DNA on a 1.5% agarose gel stained with ethidium bromide.
-
Analysis: Observe under UV light. Validation Check: The presence of a distinct "laddering" pattern (multiples of 200 bp) confirms the induction of apoptosis, validating the compound's mechanism of action[5].
Conclusion
Substituted pyrimidines represent a highly versatile and potent class of cytotoxic agents. By strategically hybridizing the pyrimidine core, researchers can dictate whether the molecule acts as an Akt/EGFR kinase inhibitor, a DNA intercalator, or a ROS modulator. For drug development professionals, moving forward with complex hybrids like acridone-pyrimidines or pyrazolo[1,5-a]pyrimidines offers the most promising therapeutic windows for overcoming multidrug-resistant malignancies.
References
-
Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines. Juniper Publishers. 2
-
Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLOS One. 5
-
Acridone-pyrimidine hybrids- design, synthesis, cytotoxicity studies in resistant and sensitive cancer cells and molecular docking studies. PubMed / Elsevier. 3
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 4
-
The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Drug Discovery. Benchchem. 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Acridone-pyrimidine hybrids- design, synthesis, cytotoxicity studies in resistant and sensitive cancer cells and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 5. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines | PLOS One [journals.plos.org]
A Senior Scientist's Guide to the Proper Disposal of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol
This guide provides a detailed protocol for the safe and compliant disposal of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. This document is designed to provide essential, immediate safety and logistical information, ensuring that every step is clear, justified, and validated by authoritative standards.
Hazard Assessment and Precautionary Principle
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol should always be the primary source of information, we can infer its hazard profile from structurally similar compounds when an SDS is not immediately available. Analogs such as (2-Aminopyridin-4-yl)methanol and other aminopyrimidines are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1][2].
The presence of the trifluoromethyl group, a type of per- and polyfluoroalkyl substance (PFAS), warrants special consideration. The Environmental Protection Agency (EPA) is increasingly scrutinizing PFAS compounds, proposing to list several as hazardous constituents under the Resource Conservation and Recovery Act (RCRA) due to their persistence and potential toxicity[3][4]. Therefore, we must apply the precautionary principle and manage this compound as a hazardous material until proven otherwise.
All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5].
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against accidental splashes and contact with airborne dust or aerosols, which can cause serious eye irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation[1][2]. Always inspect gloves for integrity before use. |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from contamination[5]. |
| Footwear | Closed-toed shoes. | Prevents injury from spills or dropped items[5]. |
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and ensures that waste is routed to the correct disposal facility. The generation of hazardous waste is an unavoidable part of research; therefore, strict segregation and packaging requirements must be followed[6].
Step 1: Identify Waste Streams At the point of generation, identify which waste stream the material belongs to. Do not mix incompatible waste types[5][7].
-
Solid Waste: Includes contaminated personal protective equipment (gloves, etc.), weighing papers, and absorbent materials used for cleaning minor spills[5].
-
Liquid Waste: Consists of unused or spent solutions containing (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol. Crucially, the first rinse from chemically contaminated glassware must also be collected as hazardous waste [7][8]. Subsequent rinses may be drain-disposable only if they meet local pH and contaminant regulations, but it is best practice to collect all potentially contaminated rinsates.
-
Chemically Contaminated Sharps: Needles, razor blades, or broken glassware contaminated with the chemical must be placed in a designated, puncture-proof sharps container[6].
Step 2: Collect Waste Use separate, dedicated containers for each waste stream.
-
For solid waste, use a designated solid hazardous waste container, typically a lined pail or drum.
-
For liquid waste, use a chemically compatible, leak-proof container with a secure, tight-fitting lid[8][9]. High-density polyethylene (HDPE) containers are often suitable[10].
Containerization and Labeling: A Self-Validating System
Proper containerization and labeling prevent accidents and ensure regulatory compliance. The label is the primary communication tool for everyone who will handle the waste, from the lab to the final disposal site. Waste containers must be labeled as soon as the first drop of waste is added[8].
Table 2: Hazardous Waste Labeling Protocol
| Label Field | Requirement | Rationale / Example |
| Generator Information | Name of the Principal Investigator, laboratory room number, and contact information. | Ensures accountability and provides a point of contact for any questions from safety personnel. |
| Accumulation Start Date | The date the first drop of waste was added to the container. | Complies with regulations that limit the on-site accumulation time of hazardous waste[8][10]. |
| Hazardous Waste" | The words "Hazardous Waste" must be prominently displayed. | This is a mandatory federal and state requirement for identifying hazardous materials[5]. |
| Chemical Constituents | List the full chemical name of all contents. Do not use abbreviations or chemical formulas [8]. | Ensures clear communication of the container's contents to avoid hazardous reactions and ensure proper disposal. Example: "(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol", "Methanol", "Water". |
| Concentrations | Provide an estimated percentage for each constituent. The total must equal 100%. | This information is crucial for the disposal facility to determine the appropriate treatment method. Example: "(...)-methanol: 5%", "Methanol: 75%", "Water: 20%". |
| Hazard Identification | Check all applicable hazard boxes (e.g., Toxic, Flammable, Corrosive). | Provides an at-a-glance summary of the primary dangers associated with the waste. |
Container Management:
-
Keep Containers Closed: Always keep waste containers tightly sealed except when adding waste. If using a funnel, it must be removed and replaced with a cap immediately after use[7][8].
-
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray to contain potential leaks or spills[7][8].
-
Storage Location: Store waste in a designated satellite accumulation area within the laboratory, away from incompatible materials and general traffic areas[5][8].
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves highly toxic material, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it[5].
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Table 1.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill[5]. Do not use combustible materials like paper towels to absorb flammable solvents.
-
Collect: Carefully collect the absorbed material and any contaminated debris. Place it in a designated hazardous waste container and label it appropriately[5].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water and detergent, followed by a solvent rinse if necessary). All cleaning materials must be collected as hazardous waste[5].
-
Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policy[5].
Final Disposal Pathway
The final disposal of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol must be handled by professionals. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash[7][11]. The primary and recommended method is through your institution's EHS department or a licensed environmental waste management company[5][12].
Due to the fluorinated nature of this compound, the environmentally preferred disposal method is high-temperature incineration at a permitted hazardous waste facility[13]. This process ensures the complete destruction of the molecule, preventing its release and persistence in the environment.
Diagram: Disposal Workflow for (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Caption: Decision workflow for compliant disposal of chemical waste.
Once a waste container is full or reaches your institution's accumulation time limit (e.g., 6-9 months), a pickup request must be submitted to your EHS department[8][9]. They will then transport the waste to a certified hazardous waste disposal site for final treatment.
References
-
How to Manage Chemical Waste Disposal in Academic Labs. (2018). Justrite. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
-
H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley. [Link]
-
Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Duke University, Office of Clinical and Research Safety. [Link]
-
Safety Data Sheet - Methanol. Proman. [Link]
-
[4-AMINO-2-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL]METHANOL SDS. NextSDS. [Link]
-
Methanol Disposal In Laboratories. Collect and Recycle. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Waste Disposal. University of Louisville, Department of Environmental Health and Safety. [Link]
-
Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. [Link]
-
Pharmaceutical Waste Guidance. Florida Department of Environmental Protection. [Link]
-
Listing of Specific PFAS as Hazardous Constituents. (2024). Federal Register. [Link]
-
RCRA Pharmaceutical Waste Management Guide. (2019). Florida Department of Environmental Protection. [Link]
-
EPA Proposes Rules for Regulating PFAS under RCRA. Harris Beach Murtha. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Federal Register :: Listing of Specific PFAS as Hazardous Constituents [federalregister.gov]
- 4. harrisbeachmurtha.com [harrisbeachmurtha.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. justrite.com [justrite.com]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. medicalwasteinc.com [medicalwasteinc.com]
Personal protective equipment for handling (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol
As a Senior Application Scientist, I have observed that the handling of fluorinated heterocyclic building blocks dictates both the safety of the laboratory environment and the integrity of downstream syntheses. (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 424789-62-8) is a highly valuable intermediate in kinase inhibitor design and medicinal chemistry [1]. However, its unique structural features—specifically the highly lipophilic trifluoromethyl (-CF3) group paired with a reactive pyrimidine core—create distinct toxicological profiles that require stringent operational controls.
This guide provides a comprehensive, self-validating system for the safe handling, transfer, and disposal of this compound. We will move beyond basic Safety Data Sheet (SDS) compliance to explain the causality behind every required precaution, ensuring your laboratory operates with maximum safety and efficiency.
Part 1: Chemical Identity & Mechanistic Toxicology
Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand the molecular mechanisms driving the hazard.
-
Chemical Name: (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol
-
CAS Number: 424789-62-8
-
Molecular Formula: C6H6F3N3O
-
Physical State: Solid / Crystalline Powder
The "Why" Behind the Hazards
-
Dermal Penetration & Sensitization (H317): The highly lipophilic -CF3 group significantly increases the molecule's partition coefficient (logP), facilitating rapid penetration through the lipid bilayer of the stratum corneum. Once in the epidermis, the pyrimidine ring—activated by the electron-donating exocyclic amine—can undergo nucleophilic attack by skin proteins. This protein haptenation process triggers immune recognition, leading to allergic contact dermatitis [2].
-
Respiratory & Ocular Irritation (H319, H335): As a fine crystalline powder, this compound readily forms airborne dust. Upon contact with the moisture of mucous membranes (eyes, respiratory tract), the localized dissolution of the powder causes acute irritation. Furthermore, fluorinated powders are highly prone to triboelectric (static) charging, increasing their dispersion radius if not properly mitigated [3].
Mechanistic toxicological pathway of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)methanol exposure.
Part 2: Personal Protective Equipment (PPE) Matrix
To interrupt the toxicological pathways identified above, a multi-layered PPE strategy is required. Every piece of equipment must be verified before initiating the workflow to maintain a self-validating safety system [4].
| Protection Zone | Equipment Specification | Standard | Mechanistic Justification |
| Hands | Double-layered Nitrile Gloves (Min 0.11mm thickness) | EN 374 | Prevents dermal penetration of the lipophilic -CF3 group. Double-gloving provides a fail-safe against micro-tears. |
| Eye/Face | Chemical Safety Goggles + Face Shield | EN 166 | Prevents ocular exposure to airborne particulates and mucosal dissolution. |
| Body | Anti-static Lab Coat (100% Cotton or specialized blend) | EN 1149 | Minimizes triboelectric charging of the powder, reducing aerosolization risk. |
| Respiratory | Fume Hood (Face velocity >0.5 m/s) or N95/P100 Respirator | EN 149 / ASHRAE 110 | Creates a negative pressure barrier to prevent inhalation of reactive pyrimidine dust. |
Part 3: Operational Handling Protocol
The highest risk of exposure occurs during the transfer of the dry powder. This protocol is designed as a self-validating system: if any step fails, the procedure must be immediately aborted.
Standard operating procedure for the safe weighing and transfer of fluorinated pyrimidine powders.
Step-by-Step Methodology: Safe Weighing & Transfer
-
Environmental Verification: Ensure the fume hood sash is at the operational height. Verify the face velocity monitor reads ≥0.5 m/s.
-
Self-Validation Check: If the airflow alarm sounds or the flow indicator drops, immediately cap the reagent vial and step back. Do not proceed.
-
-
Static Mitigation (Critical Step): Fluorinated powders hold significant static charge. Use an anti-static gun (zerostat) on the non-sparking spatula and the anti-static weigh boat.
-
Causality: Neutralizing the surface charge prevents the powder from repelling off the spatula and scattering into the breathing zone.
-
-
Dispensing: Carefully transfer the required mass of the compound. Keep the source vial and the weigh boat as close together as possible to minimize the transfer arc and reduce the chance of drafts catching the powder.
-
Containment: Once weighed, immediately transfer the powder into the reaction vessel or a secondary containment vial. Seal the vessel tightly before removing it from the negative-pressure environment of the fume hood.
-
Decontamination: Wipe down the balance, spatulas, and hood surface with a 70:30 Isopropyl Alcohol (IPA)/Water solution. The water aids in dissolving the methanol moiety, while the IPA handles the lipophilic fluorinated core.
Part 4: Spill Response & Waste Management
In the event of a powder spill outside the fume hood, immediate containment is required to prevent aerosolization and subsequent respiratory exposure [5].
Immediate Spill Response Plan
-
Evacuate & Isolate: Clear the immediate area for 15 minutes to allow airborne particulates to settle.
-
Don Emergency PPE: Equip a half-face respirator with P100 particulate filters and heavy-duty nitrile gloves over standard lab gloves.
-
Containment: Do not dry sweep, as this will aerosolize the reactive powder. Cover the spill with a damp absorbent pad or lightly mist the powder with water to suppress dust formation.
-
Mechanical Collection: Use a non-sparking scoop to collect the dampened powder and place it into a sealable, clearly labeled hazardous waste container.
-
Surface Decontamination: Wash the spill area with a mild detergent and water to break down residual particulates, followed by a thorough 70% IPA wipe.
Disposal Plan
-
Classification: Halogenated organic solid waste.
-
Method: Must be disposed of via high-temperature incineration (>1100°C) equipped with flue gas scrubbers.
-
Causality: Standard incineration temperatures are insufficient to break the exceptionally strong carbon-fluorine (C-F) bonds (approx. 485 kJ/mol). High-temperature incineration is mandatory to prevent the release of toxic hydrogen fluoride (HF) gas into the environment.
References
-
Title: Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study Source: ResearchGate URL: [Link]
-
Title: Pyrimidine Derivatives as Promising Anti-Leishmanial Agents, Integrative Molecular Docking, Pharmacokinetics, Enzymes Assays & Pre-Clinical Studies Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: SN2 alerts according to Toxtree. Chemicals flagged as having an SN2 alert for skin sensitization Source: ResearchGate URL: [Link]
-
Title: Material Safety Data Sheet - Cohizon Life Sciences Source: Cohizon Life Sciences URL: [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
